molecular formula C7H9BrN2S B1371968 5-Bromo-2-(pyrrolidin-1-YL)thiazole CAS No. 933696-74-3

5-Bromo-2-(pyrrolidin-1-YL)thiazole

Cat. No.: B1371968
CAS No.: 933696-74-3
M. Wt: 233.13 g/mol
InChI Key: ZKEGFBGVGXMOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS No: 933696-74-3) is a heterocyclic compound with a molecular weight of 233.13 g/mol and the molecular formula C 7 H 9 BrN 2 S. It serves as a versatile and valuable building block in medicinal chemistry and scientific research, particularly for the synthesis of more complex, biologically active molecules. The compound features a thiazole ring core substituted with a bromine atom at the 5-position and a pyrrolidine group at the 2-position, a structure that is frequently encountered in various pharmaceuticals and bioactive natural products . This compound is primarily used in antimicrobial and anticancer research. As a member of the 2-(pyrrolidin-1-yl)thiazole family, its structural frameworks have demonstrated interesting antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as good antimycobacterial activity against M. tuberculosis H37Rv strain . The thiazole moiety is a known privileged structure in drug discovery, associated with a diverse spectrum of pharmacological properties that also include anticonvulsant and anti-inflammatory effects . In material science, its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties . The bromine atom on the thiazole ring makes this compound an excellent synthon for further chemical exploration via substitution reactions, such as metal-catalyzed cross-couplings, allowing researchers to introduce a variety of other functional groups . The mechanism of action for related bioactive thiazole derivatives often involves interaction with specific molecular targets like enzymes or receptors, potentially inhibiting their activity or interfering with key cellular pathways involved in inflammation or cell proliferation . Attention: This product is for research use only. It is not intended for human or veterinary use. Researchers can utilize this compound as a key intermediate to develop new therapeutic candidates or functional materials.

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c8-6-5-9-7(11-6)10-3-1-2-4-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGFBGVGXMOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298473
Record name 5-Bromo-2-(1-pyrrolidinyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933696-74-3
Record name 5-Bromo-2-(1-pyrrolidinyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933696-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(1-pyrrolidinyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-(pyrrolidin-1-YL)thiazole chemical properties

[1]

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors, GPCR ligands, and anti-infective agents. Structurally, it features a thiazole core functionalized with a pyrrolidine ring at the C2 position and a bromine atom at the C5 position.

This specific substitution pattern imparts unique chemical versatility:

  • C2-Pyrrolidine: Acts as a robust electron-donating group (EDG), increasing the basicity of the thiazole nitrogen and enhancing solubility in organic media compared to the parent aminothiazole.

  • C5-Bromine: Serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid scaffold elaboration.

This guide details the physicochemical properties, validated synthesis routes, and experimental protocols for leveraging this compound in medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
CAS Number 933696-74-3
Molecular Formula C₇H₉BrN₂S
Molecular Weight 233.13 g/mol
Appearance Off-white to pale yellow crystalline solid
LogP (Predicted) ~2.9
Topological Polar Surface Area (TPSA) ~16 Ų
Solubility Soluble in DCM, DMSO, DMF, Methanol; Low solubility in water
Storage Inert atmosphere, 2–8°C (Hygroscopic)

Synthesis Architectures

The preparation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole generally follows two distinct retrosynthetic logic streams. Route A (Nucleophilic Displacement) is preferred for scale-up due to its high regioselectivity, while Route B (Electrophilic Halogenation) is useful when the 2-substituted thiazole precursor is already available.

Synthesis Pathway Diagram

SynthesisPathwayscluster_0Route A: Regioselective Displacement (Preferred)cluster_1Route B: Electrophilic BrominationStartA2,5-DibromothiazoleIntermediateTransition State(Meisenheimer-like)StartA->Intermediate SnAr (DMF, 80°C)ReagentAPyrrolidine(Nucleophile)ReagentA->IntermediateProduct5-Bromo-2-(pyrrolidin-1-yl)thiazole(Target)Intermediate->Product -HBrStartB2-(Pyrrolidin-1-yl)thiazoleStartB->Product SEAr (DMF, 0°C -> RT)ReagentBNBS or Br2(Electrophile)ReagentB->Product

Caption: Comparative synthetic pathways. Route A exploits the higher electrophilicity of the C2 position in 2,5-dibromothiazole for selective substitution.

Detailed Protocol: Route A (SnAr Displacement)

This method relies on the activated nature of the C2-bromine, which is flanked by the ring nitrogen and sulfur, making it significantly more susceptible to nucleophilic attack than the C5-bromine.

Reagents:

  • 2,5-Dibromothiazole (1.0 equiv)

  • Pyrrolidine (2.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

  • Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromothiazole (10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) to the solution.

  • Nucleophile Addition: Add pyrrolidine (25 mmol) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The C2-Br is displaced first; prolonged heating may lead to bis-substitution (rare under these conditions).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.[2]

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Reactivity Profile & Applications

The C5-Bromine is the strategic pivot point for this molecule. It is electronically primed for palladium-catalyzed cross-coupling. The electron-rich nature of the pyrrolidine ring at C2 makes the oxidative addition step of the catalytic cycle slightly slower than in electron-deficient thiazoles, requiring electron-rich ligands (e.g., dppf, XPhos) for optimal yields.

Functionalization Logic Diagram

ReactivityCore5-Bromo-2-(pyrrolidin-1-yl)thiazoleSuzukiSuzuki-Miyaura Coupling(Ar-B(OH)2 / Pd-Cat)Core->SuzukiBuchwaldBuchwald-Hartwig Amination(HNR2 / Pd-Cat)Core->BuchwaldLithiationLithium-Halogen Exchange(n-BuLi / -78°C)Core->LithiationBiaryl5-Aryl-2-(pyrrolidin-1-yl)thiazoles(Kinase Inhibitors)Suzuki->BiarylAmine2,5-Diaminothiazoles(Bioactive Heterocycles)Buchwald->AmineAldehydeThiazole-5-carbaldehyde(via DMF quench)Lithiation->Aldehyde

Caption: Divergent synthesis capabilities. The C5-Br handle allows access to biaryls, amines, and carbonyl derivatives.

Standard Operating Procedure: Suzuki-Miyaura Coupling

This protocol is optimized for coupling 5-bromo-2-aminothiazole derivatives with aryl boronic acids.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C5-Br bond.

  • Transmetallation: The aryl group transfers from Boron to Palladium.

  • Reductive Elimination: Formation of the C5-C(Ar) bond and regeneration of Pd(0).

Protocol:

  • Setup: In a microwave vial or pressure tube, combine:

    • 5-Bromo-2-(pyrrolidin-1-yl)thiazole (1.0 equiv)[3]

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Pd(dppf)Cl₂[1][4]·DCM complex (5 mol%)

    • Na₂CO₃ or K₂CO₃ (2.0 equiv)[1]

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). Tip: DME/Water is also effective.

  • Deoxygenation: Sparge with Argon or Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over MgSO₄.

  • Purification: Silica gel chromatography. Thiazole products are often UV-active and easily visualized.

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Aminothiazoles can occasionally exhibit sensitizing properties. Handle in a fume hood.

  • Chemical Compatibility:

    • Incompatible: Strong oxidizing agents (e.g., peroxides) may oxidize the sulfur.

    • Acid Sensitivity: The pyrrolidine nitrogen is basic; strong acids will protonate it, potentially altering solubility or reactivity during workup.

  • Waste Disposal: Halogenated organic waste.

References

  • PubChem. (n.d.).[3] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CID 45787555). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (2010). Suzuki-Miyaura Coupling Reactions of 4-Bromooxazoles.[4] (Analogous chemistry for 5-membered heterocycles). Retrieved January 29, 2026, from [Link]

  • Mersin University. (2017). Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. (Context on thiazole stability and synthesis). Retrieved January 29, 2026, from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocol validation for heteroaryl bromides). Retrieved January 29, 2026, from [Link]

Technical Whitepaper: Strategic Utilization of 5-Bromo-2-(pyrrolidin-1-yl)thiazole in Medicinal Chemistry

[1]

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3) is a high-value heterocyclic building block characterized by a bifunctional reactivity profile.[1][2] Its structural core—a 1,3-thiazole ring substituted with a solubilizing pyrrolidine moiety at the C2 position and a reactive bromine "handle" at the C5 position—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .[1]

This guide delineates the compound's physicochemical properties, validated synthesis routes, and its critical role as an intermediate in the development of FBPase inhibitors and TLR7 agonists .

Chemical Identity & Physicochemical Profile[1][2]

The utility of CAS 933696-74-3 lies in its balance of lipophilicity and polarity, modulated by the pyrrolidine ring.[1]

PropertySpecification
IUPAC Name 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
CAS Number 933696-74-3
Molecular Formula C₇H₉BrN₂S
Molecular Weight 233.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.9 (Moderate Lipophilicity)
H-Bond Acceptors 2 (N, S)
H-Bond Donors 0

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The most robust industrial route to CAS 933696-74-3 exploits the differential electrophilicity of the thiazole ring.[1] The C2 position of the thiazole nucleus is significantly more electron-deficient than the C5 position, allowing for regioselective Nucleophilic Aromatic Substitution (SₙAr) .

Validated Synthetic Route

The synthesis typically proceeds via the displacement of a halogen at the C2 position of a 2,5-dihalo-thiazole precursor by pyrrolidine.[1]

Precursor Selection: 2,5-Dibromothiazole is the preferred starting material due to the high lability of the C2-bromine bond compared to the C5-bromine bond.[1]

Diagram 1: Regioselective Synthesis Workflow

SynthesisWorkflowStart2,5-Dibromothiazole(Electrophile)IntermediateTransition State(Meisenheimer Complex)Start->Intermediate S_NAr Attack at C2ReagentPyrrolidine(Nucleophile)Reagent->IntermediateProduct5-Bromo-2-(pyrrolidin-1-yl)thiazole(CAS 933696-74-3)Intermediate->Product Elimination of Br-ByproductHBr (Scavenged by Base)Intermediate->Byproduct

Caption: Regioselective SₙAr synthesis targeting the C2 position. The C5-Br remains intact for downstream functionalization.

Reactivity Profile & Applications

The C5-Bromine "Handle"

The bromine atom at position 5 is chemically distinct from the C2-substituent.[1] It serves as a prime site for Palladium-catalyzed cross-coupling reactions .[1] This allows medicinal chemists to elaborate the scaffold into complex bioactive molecules.[3]

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.[1]

  • Buchwald-Hartwig Amination: Introduction of amine functionality.[1]

  • Sonogashira Coupling: Alkynylation for rigid linker systems.[1]

Medicinal Chemistry Case Studies

Research indicates this scaffold is pivotal in two major therapeutic areas:[1][4]

  • Metabolic Disorders (FBPase Inhibitors): Derivatives of 2-aminothiazoles are potent inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[1] The pyrrolidine ring mimics the proline residues often found in enzyme active sites, enhancing binding affinity [1].

  • Immunology (TLR7 Agonists): Patent literature (e.g., WO2007 series) highlights the use of thiazole derivatives in modulating Toll-Like Receptor 7 (TLR7). The 5-bromo position allows for the attachment of purine-like systems, creating compounds effective against viral infections like Hepatitis B and C [2].[1]

Diagram 2: Divergent Synthesis Strategy

DivergentSynthesisCore5-Bromo-2-(pyrrolidin-1-yl)thiazole(The Core Scaffold)SuzukiSuzuki Coupling(Ar-B(OH)2 / Pd(0))Core->SuzukiBuchwaldBuchwald Amination(R-NH2 / Pd(0))Core->BuchwaldLithiationLithium-Halogen Exchange(n-BuLi / Electrophile)Core->LithiationBiaryl5-Aryl-thiazoles(FBPase Inhibitors)Suzuki->BiarylAmine5-Amino-thiazoles(Kinase Inhibitors)Buchwald->AmineAldehyde5-Formyl-thiazoles(Building Blocks)Lithiation->Aldehyde

Caption: Divergent synthetic pathways utilizing the C5-Br handle for library generation.[1]

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole

Note: This protocol assumes the use of 2,5-dibromothiazole as the starting material.[1]

Reagents:

  • 2,5-Dibromothiazole (1.0 eq)[1]

  • Pyrrolidine (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 2,5-dibromothiazole (10 mmol) and anhydrous ACN (50 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of pyrrolidine (11 mmol) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The C2-Br is displaced selectively.[1]

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.[1]

  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
    
  • Validation:

    
     NMR should show pyrrolidine multiplets (approx 1.9 ppm and 3.4 ppm) and a singlet for the thiazole C4-H (approx 7.2 ppm).[1]
    
Protocol B: Representative Suzuki Coupling (C5-Arylation)

Objective: To attach a phenyl ring to the C5 position.[1]

Reagents:

  • 5-Bromo-2-(pyrrolidin-1-yl)thiazole (1.0 eq)[1][2]

  • Phenylboronic acid (1.2 eq)[1]

  • 
     (0.05 eq)[1]
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • Dioxane (Solvent)[1]

Procedure:

  • Degassing: Combine the thiazole core, boronic acid, and palladium catalyst in a microwave vial. Add Dioxane and aqueous base.[1] Sparge with Argon for 5 minutes.

  • Coupling: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite to remove Pd residues. Extract with DCM.[1]

  • Purification: Flash column chromatography (Silica gel).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Based on MSDS data for halogenated aminothiazoles [3]:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5][6]

  • H335: May cause respiratory irritation.[1][2]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.[1]

  • Wear nitrile gloves and chemical safety goggles.[1]

  • Storage: Keep container tightly closed in a cool, dry place (2-8°C recommended for long-term stability).

References

  • World Intellectual Property Organization. (2007).[1] Thiazole derivatives as FBPase inhibitors.[1] WO2007137962A1.[1] Link

  • United States Patent and Trademark Office. (2020). 7-(thiazol-5-yl) pyrrolopyrimidine compound as TLR7 agonist.[1][7] US10676478B2.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45787555, 5-Bromo-2-(1-pyrrolidinyl)thiazole.[2] PubChem.[1][2] Link

  • MDPI. (2020).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[3][4][8] Molecules.[1][2][9][3][4][8][10][11] Link[1]

Technical Guide: Physical and Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)thiazole

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Characterized by its electron-rich thiazole core and a versatile electrophilic handle at the C5 position, this compound serves as a pivotal intermediate for constructing complex bioactive molecules, particularly kinase inhibitors and GPCR ligands. This document details its physicochemical profile, validated synthetic routes, reactivity patterns, and handling protocols.[2][3][4][5]

Molecular Identity & Physicochemical Profile[1][2][6][7][8]

The integration of the pyrrolidine ring at the C2 position of the thiazole core significantly alters the electronic properties of the parent heterocycle, enhancing lipophilicity and electron density, which influences downstream cross-coupling efficiency.

Nomenclature & Identification
PropertyDetail
IUPAC Name 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole
CAS Number 933696-74-3
Molecular Formula C₇H₉BrN₂S
SMILES Brc1cnc(N2CCCC2)s1
InChIKey ZKEGFBGVGXMOKL-UHFFFAOYSA-N
Physical Constants (Experimental & Computed)
PropertyValueSource/Method
Molecular Weight 233.13 g/mol Calculated
Appearance Off-white to pale yellow solidObservation (Analogous derivatives)
Melting Point 78 – 82 °CPredicted (Consensus vs. 2-aminothiazoles)
Boiling Point 328.5 ± 25.0 °CPredicted (760 Torr)
Density 1.6 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.90Computed (PubChem)
Topological Polar Surface Area 44.4 ŲComputed
pKa (Conjugate Acid) ~2.5 – 3.0Estimated (Thiazole N3 protonation)

Solubility Profile:

  • High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Moderate Solubility: Methanol, Ethanol.

  • Low Solubility: Water, Hexanes.

Synthetic Routes & Manufacturing[5][9]

The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole is typically approached via two primary pathways: Nucleophilic Aromatic Substitution (SₙAr) or Electrophilic Bromination .[1] The choice depends on starting material availability and scale.

Route A: Nucleophilic Displacement (Preferred for Scale-Up)

This method utilizes 2,5-dibromothiazole, utilizing the differential reactivity of the C2 and C5 halogens. The C2-bromine is significantly more electrophilic due to the activation by the adjacent ring nitrogen (N3).

  • Reagents: 2,5-Dibromothiazole (1.0 eq), Pyrrolidine (2.5 eq), K₂CO₃ (1.5 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Mechanism: Addition-Elimination (SₙAr) at C2.[1]

  • Work-up: Aqueous extraction (EtOAc/Water), drying over MgSO₄, concentration.

  • Yield: Typically 85–95%.

Route B: Electrophilic Bromination (C-H Activation)

Starting from the non-halogenated 2-(pyrrolidin-1-yl)thiazole, a regioselective bromination is performed at C5.[1]

  • Substrate: 2-(pyrrolidin-1-yl)thiazole.

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DCM or Chloroform (0°C to RT).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The pyrrolidine ring strongly activates the thiazole, directing substitution exclusively to C5.

  • Note: Care must be taken to avoid over-bromination or oxidation of the pyrrolidine ring.

Visualization: Synthetic Workflow

SynthesisStart12,5-DibromothiazoleReagent1Pyrrolidine, K2CO3MeCN, 80°CStart1->Reagent1SnAr (C2 Selective)Start22-(Pyrrolidin-1-yl)thiazoleReagent2NBSDCM, 0°CStart2->Reagent2EAS (C5 Selective)Product5-Bromo-2-(pyrrolidin-1-yl)thiazole(Target)Reagent1->ProductHigh YieldReagent2->ProductRapid

Figure 1: Convergent synthetic pathways highlighting the regioselectivity of halogen displacement and electrophilic substitution.[1]

Chemical Reactivity & Functionalization[5]

The 5-bromo substituent serves as a versatile "handle" for transition-metal catalyzed cross-coupling reactions.[1] The electron-donating pyrrolidine group at C2 makes the C5-Br bond slightly more electron-rich than in unsubstituted thiazoles, potentially requiring specialized ligands for oxidative addition in challenging couplings.[1]

Palladium-Catalyzed Cross-Couplings[1][10]
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.[1]

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

    • Application: Biaryl formation for kinase inhibitor scaffolds.

  • Buchwald-Hartwig Amination: Displacement of Br with amines.[1]

    • Catalyst System: Pd₂(dba)₃ with Xantphos or BrettPhos.

    • Utility: Introducing a second amino group to form 2,5-diaminothiazoles.[1]

Lithiation & Electrophile Trapping[1]
  • Halogen-Metal Exchange: Treatment with n-BuLi at -78°C generates the 5-lithio species.[1]

  • Trapping: Can be quenched with aldehydes, ketones, or CO₂ (to form carboxylic acids).

  • Warning: The lithiated species is unstable above -50°C and may undergo ring-opening or scrambling.[1]

Visualization: Reactivity Map

ReactivityCore5-Bromo-2-(pyrrolidin-1-yl)thiazoleSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiBuchwaldBuchwald Amination(R-NH2, Pd cat.)Core->BuchwaldLithiationLi-Hal Exchange(n-BuLi, -78°C)Core->LithiationProd_Suzuki5-Aryl-2-(pyrrolidin-1-yl)thiazoleSuzuki->Prod_SuzukiProd_Buchwald2,5-Diaminothiazole DerivativesBuchwald->Prod_BuchwaldProd_Lith5-Formyl/Carboxy DerivativesLithiation->Prod_Lith

Figure 2: Divergent reactivity profile of the 5-bromo scaffold allowing access to diverse chemical space.[1]

Analytical Characterization

Validating the identity of 5-Bromo-2-(pyrrolidin-1-yl)thiazole requires specific spectroscopic signatures.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.15 ppm (s, 1H): Thiazole C4-H.[2] This singlet is diagnostic; its shift confirms the presence of the bromine at C5 (deshielding effect) and the electron-donating amine at C2.

  • δ 3.45 ppm (m, 4H): Pyrrolidine α-protons (N-CH₂).[1]

  • δ 2.05 ppm (m, 4H): Pyrrolidine β-protons (CH₂-CH₂).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: m/z 233.0 / 235.0 [M+H]⁺.

  • Isotope Pattern: A distinct 1:1 doublet ratio confirms the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Handling, Stability & Safety

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidation or hydrolysis over long periods.

  • Light Sensitivity: Protect from light; brominated heterocycles can undergo photolytic debromination.

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6][7][8]

  • H335: May cause respiratory irritation.[6][7]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem. (2025).[6][7] 5-Bromo-2-(1-pyrrolidinyl)thiazole (Compound CID 45787555).[1][6] National Library of Medicine.[6] [Link][6]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9][10][11] Chemical Reviews, 95(7), 2457–2483. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • ECHA. (2025). Registration Dossier: 5-bromo-2-(pyrrolidin-1-yl)-1,3-thiazole.[1][6] European Chemicals Agency.[6][7] [Link][6]

5-Bromo-2-(pyrrolidin-1-YL)thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 5-Bromo-2-(pyrrolidin-1-yl)thiazole Subtitle: Physicochemical Profiling, Synthetic Architecture, and Utility in Medicinal Chemistry

Executive Summary

This technical guide profiles 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a critical heteroaryl halide scaffold used extensively in drug discovery. As a Senior Application Scientist, I have structured this analysis to move beyond basic stoichiometry. We will explore the molecule's role as a "privileged structure" in kinase inhibitor design, its synthesis via electrophilic aromatic substitution, and the specific physicochemical properties that dictate its behavior in palladium-catalyzed cross-couplings.

Part 1: Physicochemical Specifications

The precise characterization of this scaffold is essential for stoichiometry calculations in downstream library synthesis. The bromine atom introduces a significant mass defect and a characteristic isotopic signature essential for LC-MS validation.

Table 1: Core Physicochemical Constants

PropertyValueTechnical Context
IUPAC Name 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazoleDefines connectivity: N-linked pyrrolidine at C2; Bromine at C5.[1]
Molecular Formula

Carbon count includes the thiazole core (3) and pyrrolidine ring (4).
Molecular Weight 233.13 g/mol Average mass for molarity calculations.
Monoisotopic Mass 231.967 DaBased on

. Use this for High-Res MS extraction.
CAS Number 933696-74-3Unique identifier for the N-linked isomer.
LogP (Predicted) ~2.9Moderate lipophilicity; suitable for CNS-penetrant drug design.
H-Bond Donors/Acceptors 0 / 3The thiazole nitrogen and sulfur act as weak acceptors.

Part 2: Synthetic Architecture & Protocol

To generate this scaffold with high regiochemical fidelity, we utilize the electronic properties of the thiazole ring. The pyrrolidine nitrogen at position C2 acts as a strong electron-donating group (EDG), activating the C5 position towards electrophilic attack.

Retrosynthetic Logic

We avoid the nucleophilic aromatic substitution (


) of 2,5-dibromothiazole if possible, as it can suffer from bis-substitution or sluggish kinetics. Instead, the Direct Bromination  of 2-(pyrrolidin-1-yl)thiazole using N-Bromosuccinimide (NBS) is the preferred industrial route due to its high atom economy and mild conditions.
Workflow Diagram

The following diagram illustrates the synthetic pathway and the electronic activation that dictates regioselectivity.

SynthesisWorkflow Figure 1: Electrophilic Bromination Pathway. The C2-nitrogen lone pair resonates into the ring, directing the electrophile (Br+) exclusively to C5. Start Precursor: 2-(pyrrolidin-1-yl)thiazole Reagent Reagent: NBS (1.05 eq) Solvent: ACN Start->Reagent Activation Intermediate Transition State: Sigma Complex (C5 Activated) Reagent->Intermediate Electrophilic Attack Product Product: 5-Bromo-2-(pyrrolidin-1-yl)thiazole Intermediate->Product -HBr (Aromatization) Workup Workup: Na2S2O3 Wash (Quench Br2) Product->Workup Purification

Step-by-Step Experimental Protocol

Objective: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole on a 10 mmol scale.

  • Preparation: Charge a 100 mL round-bottom flask with 2-(pyrrolidin-1-yl)thiazole (1.54 g, 10.0 mmol) and Acetonitrile (ACN, 30 mL).

    • Scientist's Note: ACN is chosen over DCM because it is polar enough to solubilize NBS but does not scavenge radicals as aggressively as ethers, though this mechanism is ionic.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Causality: Controlling temperature prevents over-bromination or ring oxidation.

  • Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Visual Check: The solution may turn slightly orange/red due to trace

      
       liberation.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear.

  • Quenching: Dilute with EtOAc (50 mL) and wash with 10% aqueous

    
     (Sodium Thiosulfate).
    
    • Mechanism:[1][2][3] Thiosulfate reduces unreacted bromine species to colorless bromide ions, preventing post-reaction halogenation.

  • Isolation: Wash the organic layer with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via silica flash chromatography if necessary.

Part 3: Structural Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis comes from rigorous analytical confirmation. You must verify the product identity using two orthogonal methods.

Mass Spectrometry (MS) Signature

The presence of Bromine creates a distinct "1:1 doublet" in the mass spectrum due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Expected M+H Peaks:

    • 233.0 (containing

      
      )
      
    • 235.0 (containing

      
      )
      
  • Validation Rule: If you do not see two peaks of nearly equal intensity separated by 2 mass units, you have likely lost the bromine or failed to substitute.

Proton NMR ( NMR)

The starting material (2-(pyrrolidin-1-yl)thiazole) has two aromatic protons at positions C4 and C5. The product has only one.

  • Diagnostic Shift: Look for the disappearance of the doublet at ~6.5-7.0 ppm (C5-H) and the simplification of the C4-H signal into a sharp singlet at ~7.2 ppm.

  • Pyrrolidine Region: Two multiplets at ~3.4 ppm (

    
    ) and ~2.0 ppm (
    
    
    
    ) confirm the integrity of the saturated ring.

Part 4: Functional Utility in Drug Discovery

Why is this specific molecular weight and formula relevant? This molecule serves as a "linchpin" scaffold. The C-Br bond is chemically distinct from the C-N bond, allowing for orthogonal functionalization.

The Suzuki-Miyaura Gateway

The 5-bromo position is highly reactive toward Palladium (0) oxidative addition. This allows researchers to couple aryl or heteroaryl boronic acids to the thiazole core, extending the carbon skeleton to access enzyme binding pockets.

UtilityTree Figure 2: Divergent Synthesis Map. The scaffold serves as a branching point for diverse medicinal chemistry campaigns. Core 5-Bromo-2-(pyrrolidin-1-yl)thiazole (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 + Pd) Core->Buchwald Lithiation Lithium-Halogen Exchange (n-BuLi -> Electrophile) Core->Lithiation Kinase Kinase Inhibitors (CDK, GSK3beta) Suzuki->Kinase GPCR GPCR Ligands (Adenosine Receptors) Buchwald->GPCR

Isomeric Caution

Researchers must distinguish this molecule from its regioisomer, 5-Bromo-2-(pyrrolidin-2-yl)thiazole .

  • Target (Our Topic): Pyrrolidine attached via Nitrogen (Tertiary amine,

    
     ~5-6).
    
  • Isomer: Pyrrolidine attached via Carbon (Secondary amine,

    
     ~9-10).
    
  • Impact: The N-linked isomer (our topic) is significantly less basic and flatter, improving pi-stacking interactions in protein active sites.

References

  • PubChem. 5-Bromo-2-(pyrrolidin-1-yl)-1,3-thiazole Compound Summary. National Library of Medicine. [Link][4]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis.[Link]

  • Beilstein Journal of Organic Chemistry. Regioselective synthesis of thiazole derivatives.[Link]

Sources

Structural Elucidation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

This guide provides a technical breakdown of the Nuclear Magnetic Resonance (NMR) characteristics of 5-Bromo-2-(pyrrolidin-1-yl)thiazole . This compound represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the thiazole core mimics the ATP-binding hinge region.

The structural elucidation of this molecule relies on distinguishing the specific regiochemistry of the bromine substitution (C5 vs. C4) and verifying the integrity of the pyrrolidine amide-like linkage.

Structural Assignment Map

The following diagram defines the atom numbering used throughout this guide. Note the specific environment of C5 (Brominated) and C2 (Guanidine-like character).[1]

G S1 S (1) C2 C (2) S1->C2 N3 N (3) C2->N3 N_Pyr N (1') C2->N_Pyr Amide-like Bond C4 C (4) N3->C4 C5 C (5) C4->C5 H4 H C4->H4 C5->S1 Br Br C5->Br Substituent C_Alpha C (α) N_Pyr->C_Alpha C_Beta C (β) C_Alpha->C_Beta

Figure 1: Connectivity map of 5-Bromo-2-(pyrrolidin-1-yl)thiazole highlighting the C5-Br and C2-N linkages.[2][1]

Sample Preparation & Experimental Protocol

To ensure high-fidelity spectral acquisition, the choice of solvent is paramount. The 2-aminothiazole motif can exhibit hydrogen bonding or aggregation, though the tertiary amine of the pyrrolidine reduces this risk.

Solvent Selection Strategy
  • Primary Solvent: Chloroform-d (CDCl₃) .[2][1]

    • Reasoning: Provides excellent solubility for lipophilic halothiazoles.[2][1] The residual solvent peak (7.26 ppm) does not overlap with the critical H4 thiazole singlet (~7.3-7.5 ppm).[1]

  • Secondary Solvent: DMSO-d₆ .

    • Reasoning: Used only if peaks appear broad in CDCl₃ due to restricted rotation around the C2-N bond.[1] DMSO's high polarity can sharpen these signals by disrupting aggregation, though it shifts the water peak to ~3.3 ppm, potentially obscuring pyrrolidine signals.[2]

Acquisition Parameters (Standard Protocol)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle 30°30°Maximizes signal-to-noise ratio (SNR) per scan.[2][1]
Relaxation Delay (D1) 1.0 s2.0 - 3.0 sEssential for accurate integration of the quaternary C2 and C5 carbons.[1]
Scans (NS) 161024+Carbon sensitivity is low; Br substitution lowers T2 relaxation times.[2][1]
Temperature 298 K298 KStandard ambient temperature.[2][1]

1H NMR Spectrum Analysis

The proton spectrum is characterized by its simplicity.[1] The bromination at C5 removes the typical C5-H doublet, collapsing the C4-H signal into a sharp singlet.

Spectral Assignments (in CDCl₃)[1][2][3]
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
7.30 – 7.45 Singlet (s)1HThiazole C4-H Deshielded by the aromatic ring and adjacent Nitrogen.[2][1] Lack of coupling confirms substitution at C5.[1]
3.45 – 3.55 Multiplet (m)4HPyrrolidine α-CH₂ Deshielded by the adjacent Nitrogen.[1] May appear as two distinct triplets if C2-N rotation is slow.[2][1]
2.00 – 2.10 Multiplet (m)4HPyrrolidine β-CH₂ Shielded aliphatic protons.[2][1] Typical "roofing" effect seen in cyclic alkyl systems.
The Rotational Barrier Issue

The bond between Thiazole-C2 and Pyrrolidine-N1 has partial double-bond character (guanidine-like resonance).[1]

  • Observation: If the α-CH₂ signals (3.45 ppm) appear as two broad humps or distinct triplets, it indicates restricted rotation .[2][1]

  • Resolution: Variable Temperature (VT) NMR at 323 K will coalesce these peaks into a sharp singlet/multiplet, confirming the dynamic process.

13C NMR Spectrum Analysis

The carbon spectrum provides the definitive proof of bromination.[1] The "Heavy Atom Effect" of bromine typically causes an upfield shift (shielding) of the attached carbon compared to a chlorinated analog, often distinguishing it from C-H carbons.

Spectral Assignments (in CDCl₃)[1][2][3]
Chemical Shift (δ ppm)Carbon TypeAssignmentMechanistic Insight
~168.0 Quaternary (Cq)Thiazole C2 Highly deshielded due to attachment to two heteroatoms (S, N) and exocyclic N.
~138.5 Methine (CH)Thiazole C4 Typical aromatic CH.[2][1] Confirmed by DEPT-135 (Positive phase).[2][1]
~98.0 – 102.0 Quaternary (Cq)Thiazole C5-Br Diagnostic Peak. The C-Br carbon appears significantly upfield of the C4 signal.[1] It disappears in DEPT-135.[2][1]
~48.5 Methylene (CH₂)Pyrrolidine α-C Adjacent to Nitrogen.[2][1]
~25.5 Methylene (CH₂)Pyrrolidine β-C Aliphatic region.[2][1]

Advanced Verification: 2D NMR Logic

To satisfy the "Self-Validating" requirement of this guide, one must not rely solely on 1D shifts. The following 2D experiments confirm the connectivity.

HSQC (Heteronuclear Single Quantum Coherence)[1][2]
  • Purpose: Identify which protons belong to which carbons.

  • Expected Result:

    • The proton singlet at 7.35 ppm must correlate with the carbon at 138.5 ppm (C4).[1]

    • Crucial Validation: The carbon at ~100 ppm (C5-Br) must show NO correlation in HSQC. If it shows a correlation, the bromination failed, and the C5-H remains.[2]

HMBC (Heteronuclear Multiple Bond Correlation)[1][2]
  • Purpose: Prove the connection between the pyrrolidine ring and the thiazole core.

  • Expected Result:

    • Pyrrolidine α-protons (3.5 ppm) should show a strong 3-bond correlation (

      
      ) to the Thiazole C2 (168 ppm) .[2][1]
      
    • Thiazole H4 (7.35 ppm) should show a correlation to C2 (168 ppm) and C5 (100 ppm) .[2][1]

Analytical Workflow Diagram

Workflow Start Sample: 5-Bromo-2-(pyrrolidin-1-yl)thiazole Step1 1H NMR (CDCl3) Start->Step1 Decision1 Is H4 Singlet present? Step1->Decision1 Decision1->Start No (Check Synthesis) Step2 13C NMR + DEPT-135 Decision1->Step2 Yes (7.3-7.5 ppm) Check1 Verify C5-Br (~100 ppm) (Quaternary) Step2->Check1 Step3 2D HSQC Check1->Step3 Check2 Confirm NO correlation at 100 ppm Step3->Check2 Final Structure Confirmed Check2->Final

Figure 2: Logic flow for spectroscopic validation. The lack of HSQC signal at 100 ppm is the "Pass/Fail" gate for bromination.

References

  • Thiazole NMR Characteristics: Potts, K. T., & Choudhury, D. R. (1977).[2][1] 1,2,4-Triazoles.[2][1][3][4] XXXVI. Anomalous metal hydride reductions of s-triazolo[4,3-a]pyrimidines. Journal of Organic Chemistry. (General reference for thiazole shift logic).

  • Pyrrolidine Ring Conformations: Gomez, C., et al. (2017).[2][1] Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. Mersin University.[1] Retrieved from [Link][2][1]

  • Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. (1987).[2][1] Carbon-13 NMR Spectroscopy. VCH. (Authoritative text on C-Br shielding effects).

  • General Thiazole Synthesis & Spectra: MDPI. (2020).[2][1] Synthesis and Characterization of Thiazole Derivatives. Retrieved from [Link]

Sources

The Synergistic Architecture of Pyrrolidine-Thiazole Hybrids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and pharmacological role of the pyrrolidine moiety when integrated into thiazole scaffolds.

Content Type: Technical Whitepaper Subject: Structure-Activity Relationships (SAR) & Synthetic Methodologies Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The "Privileged Pair" Hypothesis

In modern drug design, the fusion of a thiazole core with a pyrrolidine moiety represents a strategic "privileged pair." This combination addresses a recurring bottleneck in heterocyclic medicinal chemistry: the trade-off between aromatic planarity (required for


-

stacking) and aliphatic solubility (required for DMPK properties).

The thiazole ring acts as a bioisostere of pyridine or imidazole, providing a robust aromatic scaffold with hydrogen-bond accepting capabilities. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, functions not merely as a solubilizing appendage but as a critical steric and electronic modulator .

Key Technical Advantages:

  • Electronic Modulation: The pyrrolidine nitrogen (when attached at C2 of thiazole) acts as a strong electron donor, pushing electron density into the thiazole ring, thereby altering the pKa of the thiazole nitrogen and enhancing metabolic stability against oxidative attack.

  • Conformational Locking: Unlike the six-membered piperidine or morpholine rings, the five-membered pyrrolidine ring adopts a specific "envelope" puckering conformation. This restricts the spatial vector of substituents, often leading to higher selectivity for rigid binding pockets (e.g., GPCRs and kinase ATP-binding sites).

  • Solubility & Basicity: The sp3 character of the pyrrolidine ring disrupts the crystal lattice energy of planar thiazole stacks, significantly improving aqueous solubility.

Mechanistic Role & Structure-Activity Relationship (SAR)[1]

The integration of pyrrolidine into thiazole derivatives is rarely arbitrary. It serves three distinct mechanistic functions depending on the therapeutic target.

The "Donor-Acceptor" Electronic Push

When pyrrolidine is attached to the C2 position of the thiazole (2-(pyrrolidin-1-yl)thiazole), the lone pair on the pyrrolidine nitrogen conjugates with the thiazole


-system.
  • Effect: This conjugation increases the electron density at the C5 position of the thiazole, making it more susceptible to electrophilic metabolic attack unless blocked, but also increasing the basicity of the thiazole nitrogen (N3).

  • Application: This is critical in anticonvulsant drug design , where the basic nitrogen facilitates interaction with the GABA receptor complex.

Steric "Puckering" and Selectivity

The pyrrolidine ring is not flat.[1] It undergoes pseudorotation between varying envelope (


) and twist (

) conformations.
  • Comparison: Piperidine (chair conformation) is bulky and flexible. Pyrrolidine is compact and rigid.

  • SAR Insight: In antimicrobial hybrids , the compact nature of pyrrolidine allows the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus) more effectively than bulkier morpholine analogs.

SAR Logic Diagram

The following diagram illustrates the validated SAR logic for Thiazole-Pyrrolidine hybrids based on recent high-potency leads.

SAR_Logic Core Thiazole Core (Scaffold) Sub_C4 C4-Substituent (Aromatic/Lipophilic) Core->Sub_C4 Scaffold Attachment Pyrrolidine Pyrrolidine Moiety (C2-Attachment) Pyrrolidine->Core Electron Donation (+ Basicity) Activity_AntiB Antibacterial Activity (Gram+ Permeability) Pyrrolidine->Activity_AntiB Solubility & Compact Sterics Activity_CNS Anticonvulsant Activity (GABA modulation) Sub_C4->Activity_CNS If Naphthalene/Bulky Aryl (Lipophilicity) Sub_C4->Activity_AntiB If 4-F-Phenyl (Membrane Penetration)

Caption: Functional mapping of the Thiazole-Pyrrolidine scaffold showing divergent activity profiles based on C4-substitution.

Quantitative Performance Data

The following table summarizes the impact of the pyrrolidine moiety compared to other amines in specific thiazole-based lead compounds.

Table 1: Comparative Potency of Thiazole-Amine Hybrids

Therapeutic AreaCompound IDAmine MoietyC4-SubstituentActivity MetricOutcome
Anticonvulsant Cmpd 5g [1]Pyrrolidine NaphthaleneED50: 18.4 mg/kgHigh Potency (Superior to ethosuximide)
AnticonvulsantAnalog 5hMorpholineNaphthaleneED50: >100 mg/kgLoss of activity (Steric bulk/Polarity)
Antibacterial Cmpd 11 [2]Pyrrolidine 4-F-PhenylMIC: 4-8 µg/mLSelective for S. aureus (Gram+)
AntibacterialAnalog 12Diethylamine4-F-PhenylMIC: >64 µg/mLPoor permeability
Enzyme Inhibitor Z-Thiopro [3]Thiazolidine *ThioprolineKi: 0.36 nMPotent Prolyl Endopeptidase inhibition

*Note: Thiazolidine is the sulfur-analog of pyrrolidine, often used to further restrict conformation and increase lipophilicity.

Experimental Protocols

Synthesis of 2-(Pyrrolidin-1-yl)thiazoles (Hantzsch Modification)

The most robust method for constructing this scaffold is the modified Hantzsch thiazole synthesis. This protocol ensures regioselectivity and high yields.

Reagents:

  • Pyrrolidine-1-carbothioamide (Thioamide precursor)

  • 
    -Bromoacetophenone derivative (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)
    
  • Ethanol (anhydrous)

  • Triethylamine (catalyst)[2]

Workflow Diagram:

Synthesis_Workflow Step1 Precursor Formation: Pyrrolidine + Benzoyl Isothiocyanate Step2 Intermediate: Pyrrolidine-1-carbothioamide Step1->Step2 Nucleophilic Addition Step3 Hantzsch Condensation: + alpha-Bromoketone (EtOH, Reflux) Step2->Step3 S-Alkylation Step4 Cyclization & Dehydration Step3->Step4 - HBr Step5 Final Product: 2-(Pyrrolidin-1-yl)-4-arylthiazole Step4->Step5 - H2O

Caption: Step-wise synthesis of 2-(pyrrolidin-1-yl)thiazole derivatives via Hantzsch condensation.

Step-by-Step Protocol:

  • Thioamide Generation: Dissolve pyrrolidine (1.0 eq) in dry THF. Add benzoyl isothiocyanate (1.0 eq) dropwise at 0°C. Stir for 2 hours to form the thiourea intermediate. Hydrolyze if necessary to obtain the free thioamide, or use directly if synthesizing N-benzoyl derivatives.

  • Condensation: Dissolve the pyrrolidine-1-carbothioamide (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the substituted

    
    -bromoacetophenone (1.0 mmol) to the solution.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with 10% NaHCO3 solution to precipitate the free base.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Validation: Metabolic Stability Assay

To confirm the stability advantage of the pyrrolidine ring over piperidine:

  • Microsomal Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ). Expectation: Pyrrolidine derivatives typically show lower clearance than piperidine analogs due to the lack of susceptible alpha-oxidation sites common in six-membered rings.
    

References

  • Ghabbour, H. A., et al. (2015).[3] Synthesis, biological evaluation and molecular docking studies of thiazole-based pyrrolidinones and isoindolinediones as anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Demirbas, N., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.

  • Tsuru, D., et al. (1988). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase.[4] Journal of Biochemistry.

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.

Sources

Discovery and history of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Executive Summary

The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4][5][6][7] Its journey from a fundamental heterocyclic structure to a key component in clinically approved drugs is a testament to its versatile chemical reactivity and diverse pharmacological potential.[1] This technical guide provides an in-depth exploration of the discovery and synthetic history of 2-aminothiazole compounds, detailing key experimental protocols and summarizing critical quantitative data to inform and guide ongoing research and development efforts.

Historical Genesis: From Sulfa Drugs to Kinase Inhibitors

The history of 2-aminothiazole is inextricably linked to the "Golden Age" of antibiotics. In the late 1930s, the discovery of Sulfathiazole marked a pivotal moment. Unlike its predecessor sulfanilamide, the introduction of the thiazole ring significantly enhanced antimicrobial potency and altered pharmacokinetic properties.

  • The Sulfa Era (1939): Sulfathiazole became a standard treatment for staphylococcal and pneumococcal infections. This established the 2-aminothiazole ring as a bioisostere capable of engaging in critical hydrogen bonding networks within active sites.

  • The Kinase Revolution (2000s-Present): The scaffold experienced a renaissance with the advent of targeted cancer therapies. The 2-aminothiazole core was identified as an ideal template for ATP-competitive inhibition. It mimics the adenine ring of ATP, allowing for precise hydrogen bonding with the "hinge region" of kinase domains. This led to the development of blockbuster drugs like Dasatinib (BMS-354825), a multi-targeted kinase inhibitor.

Synthetic Architecture: The Hantzsch Thiazole Synthesis[8][9]

The primary method for constructing the 2-aminothiazole ring remains the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887.

Mechanistic Pathway

The reaction involves the condensation of an ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-haloketone with a thiourea.[8] It proceeds through a bimolecular nucleophilic substitution (

) followed by an intramolecular cyclization and dehydration.

HantzschMechanism Start α-Haloketone + Thiourea Inter1 Thioimidate Intermediate Start->Inter1 S_N2 Attack (S attacks C-X) Inter2 Hydroxy-thiazoline Inter1->Inter2 Cyclization (N attacks C=O) Product 2-Aminothiazole Derivative Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole

Objective: To synthesize 4-phenyl-2-aminothiazole via the condensation of 2-bromoacetophenone and thiourea. Scale: 10 mmol.

Reagents:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Ammonium Hydroxide (conc.)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-bromoacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of thiourea to the solution. The thiourea may not dissolve immediately.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Validation Check: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and a baseline salt spot (hydrobromide salt of the product) may appear.
      
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) often forms.

  • Neutralization: Basify the mixture by adding concentrated ammonium hydroxide dropwise until the pH reaches ~9-10. This liberates the free base.

  • Isolation: Pour the mixture into 100 mL of ice-water. The free base will precipitate as a white to pale yellow solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL). Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.

Yield Expectation: 80-90%. Characterization: Melting point: 147-148°C.


H NMR (DMSO-

) should show a characteristic singlet for the thiazole C5-H proton around

7.0-7.3 ppm.

Medicinal Chemistry & SAR: The Kinase Inhibitor Template

The 2-aminothiazole scaffold is particularly effective in oncology because of its ability to function as a Type I kinase inhibitor.

Structural Logic of Kinase Inhibition

In the context of Src and Abl kinases (targets of Dasatinib), the 2-aminothiazole core serves a dual function:

  • Hinge Binder: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, and the exocyclic amino group (C2-NH) acts as a hydrogen bond donor. This mimics the N1 and N6 of the adenine ring in ATP.

  • Spacer: It orients the "tail" of the molecule (often a substituted aryl group) into the hydrophobic pocket, conferring selectivity.

KinaseBinding Hinge Kinase Hinge Region (Met318 in c-Src) ThiazoleN Thiazole N3 (H-Bond Acceptor) Hinge->ThiazoleN H-Bond Gatekeeper Gatekeeper Residue (Thr338) AminoGroup Exocyclic NH (H-Bond Donor) AminoGroup->Hinge H-Bond Tail Aryl Tail (Hydrophobic Interaction) Tail->Gatekeeper Van der Waals

Figure 2: Schematic binding mode of 2-aminothiazole core at the kinase ATP-binding site.

The "Toxicophore" Challenge

While privileged, the 2-aminothiazole moiety carries a "structural alert."

  • Metabolic Activation: The thiazole ring can undergo bioactivation by cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Mechanism: Epoxidation of the C4-C5 double bond or S-oxidation can lead to reactive intermediates (thioureas or

    
    -dicarbonyls) capable of covalently modifying proteins, potentially leading to idiosyncratic drug-induced liver injury (IDILI).
    
  • Mitigation Strategy: Blocking the C4 or C5 positions with substituents (e.g., methyl, Cl, or phenyl groups) can reduce metabolic liability by hindering enzymatic attack.

Quantitative Comparison of Key Derivatives

The evolution of 2-aminothiazole derivatives highlights the shift from simple antimicrobials to complex targeted therapies.

CompoundPrimary IndicationTarget MechanismKey Structural Feature
Sulfathiazole Bacterial InfectionDihydropteroate synthase inhibitorSulfonamide linked to 2-aminothiazole
Dasatinib CML, ALL (Leukemia)BCR-ABL / Src Kinase inhibitor2-aminothiazole core with substituted pyrimidine
Alpelisib Breast CancerPI3K

inhibitor
2-aminothiazole fused in a complex scaffold
Abemaciclib Breast CancerCDK4/6 inhibitor2-aminothiazole bridging pyridine and benzimidazole
Cefdinir Bacterial InfectionCell wall synthesis (PBP)Aminothiazole oxime side chain (Cephalosporin)

Future Perspectives

The utility of 2-aminothiazole is expanding into Targeted Protein Degradation (TPD) . Researchers are increasingly utilizing aminothiazole-based kinase inhibitors as "warheads" for PROTACs (Proteolysis Targeting Chimeras). By tethering a 2-aminothiazole ligand (which binds the protein of interest) to an E3 ligase ligand, scientists can induce the ubiquitination and degradation of oncogenic kinases, offering a strategy to overcome drug resistance observed with traditional occupancy-based inhibitors.

References

  • Das, J., et al. (2006). "2-Aminothiazoles as novel inhibitors of protein tyrosine kinases."[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft. Link

  • Kashyap, A., et al. (2018). "Recent Advances in 2-Aminothiazole based Compounds in Drug Discovery." Current Topics in Medicinal Chemistry. Link

  • Williams, D. P., & Naisbitt, D. J. (2002). "Structural alerts for idiosyncratic drug reactions." Current Opinion in Drug Discovery & Development. Link

Sources

Technical Whitepaper: Pharmacological Profiling & Predictive Modeling of 5-Bromo-2-(pyrrolidin-1-yl)thiazole

[1]

Executive Summary

This technical guide provides an in-depth pharmacological assessment of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS 933696-74-3).[1] While often categorized commercially as a synthetic intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines the lipophilic, metabolic stability of the pyrrolidine ring with the bioactive 2-aminothiazole core, further functionalized by a halogen-bonding bromine atom.

This paper serves as a predictive modeling guide for researchers utilizing this scaffold. It details the molecule's predicted biological activity against kinase and microbial targets, explains the structural mechanisms driving these interactions (specifically halogen bonding), and provides self-validating protocols for experimental verification.

Structural Analysis & Physicochemical Properties[1][2]

To predict biological activity, we must first establish the physicochemical baseline. The molecule functions as a Fragment-Based Drug Discovery (FBDD) lead.[1] It satisfies the "Rule of Three" for fragments, making it an ideal starting point for elaboration.

Key Descriptors (Computed)
PropertyValueImplication for Drug Design
Molecular Weight 233.13 g/mol Ideal for fragment linking; high ligand efficiency potential.[1]
cLogP ~2.9Moderate lipophilicity; suggests good membrane permeability (CNS potential).[1]
TPSA ~16 ŲHigh blood-brain barrier (BBB) penetration probability.[1]
H-Bond Acceptors 2 (Thiazole N)Critical for interaction with kinase hinge regions.[1]
Rotatable Bonds 1 (N-C bond)Low entropic penalty upon binding to protein targets.[1]
Pharmacophore Mapping

The biological activity is driven by three distinct vectors:

  • The Thiazole Core: Acts as an ATP-mimetic, capable of hydrogen bonding with the "hinge region" of kinase enzymes.

  • The Pyrrolidine Ring: Provides steric bulk to fill hydrophobic pockets (e.g., the ribose binding pocket) and blocks the formation of toxic imino-quinone metabolites common in primary aminothiazoles.

  • The 5-Bromo Substituent: A critical "sigma-hole" donor for halogen bonding with backbone carbonyls.[1]

PharmacophoreMapCoreThiazole Core(H-Bond Acceptor)TargetBiological Target(Kinase/Receptor)Core->Target H-Bond to Hinge (Val/Leu)Sub1Pyrrolidine Ring(Hydrophobic/Steric)Sub1->Core Stabilizes ScaffoldSub1->Target Solvent Front InteractionSub25-Bromo Atom(Halogen Bond Donor)Sub2->Target Halogen Bond (Sigma Hole)

Figure 1: Pharmacophore vectors of 5-Bromo-2-(pyrrolidin-1-yl)thiazole showing critical binding interactions.

Predicted Target Landscape

Based on Structural Activity Relationship (SAR) data of 2-aminothiazole derivatives, the following biological activities are predicted with high confidence.

Kinase Inhibition (Primary Target Class)

The 2-aminothiazole scaffold is a validated ATP-competitive inhibitor class.[1]

  • Target: Cyclin-Dependent Kinases (CDK2/CDK5) and GSK-3β .[1]

  • Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase hinge region. The 5-Br atom is positioned to interact with the gatekeeper residue or the backbone carbonyl of the residue preceding the catalytic loop via halogen bonding.

  • Prediction: As a fragment, the IC50 is likely in the low micromolar range (1–10 µM) . Elaboration at the C4 position (Suzuki coupling) is required to reach nanomolar potency.[1]

G-Protein Coupled Receptors (GPCRs)[1]
  • Target: Adenosine A2A Receptor .[1]

  • Mechanism: Thiazole-pyrrolidine motifs are common in A2A antagonists.[1] The pyrrolidine ring mimics the furanose ring of adenosine, while the aromatic thiazole stacks with phenylalanine residues in the binding pocket.

  • Therapeutic Implication: Potential utility in Parkinson’s disease models or immunotherapy (A2A blockade enhances T-cell activity).[1]

Antimicrobial Activity[3][4][5][6][7][8][9]
  • Target: DNA Gyrase B (ATPase domain) .[1]

  • Mechanism: 2-aminothiazoles inhibit the ATPase activity of GyrB.[1] The 5-Br substituent often improves activity against Gram-positive strains (S. aureus) by increasing lipophilicity and cell wall penetration.[1]

Deep Dive: The Halogen Bond Advantage[10]

A critical feature often overlooked is the 5-Bromine atom.[1] It is not merely a hydrophobic handle; it is a specific interaction vector.[1]

  • The Sigma Hole: Halogens (Cl, Br, I) exhibit an anisotropic charge distribution. While the equatorial region is electronegative, the pole (distal to the C-Br bond) is electropositive (the "sigma hole").

  • Drug Design Utility: This positive region can form a highly directional electrostatic interaction with oxygen atoms (e.g., backbone carbonyls) in the target protein.

  • Causality: In CDK2 inhibitors, replacing a hydrogen at the 5-position with Bromine can improve potency by 10-fold due to this specific lock-and-key electronic interaction [1].[1]

Experimental Validation Protocols

To transition from prediction to proven activity, the following self-validating protocols are recommended.

In Silico Validation: Molecular Docking Workflow

Before wet-lab testing, validate the binding mode using a fragment docking approach.

Protocol:

  • Target Selection: Retrieve PDB ID: 1HCK (CDK2) or 4EIJ (Gyrase B).[1]

  • Ligand Prep: Generate 3D conformers of 5-Bromo-2-(pyrrolidin-1-yl)thiazole. Crucial: Assign Gasteiger charges to the Br atom to simulate the sigma hole (or use a specialized force field like OPLS4).

  • Grid Generation: Center grid on the co-crystallized ligand (ATP site).[1]

  • Docking: Run rigid-receptor docking.

  • Scoring: Filter poses where the Thiazole-N distance to Hinge-NH is < 3.0 Å.[1]

In Vitro Validation: ADP-Glo™ Kinase Assay

This bioluminescent assay measures ADP formation, directly correlating to kinase activity.[1] It is preferred over radiometric assays for high-throughput fragment screening.[1]

Reagents:

  • Kinase: Recombinant CDK2/CyclinA (human).[1]

  • Substrate: Histone H1 peptide.[1]

  • Control: Staurosporine (Reference Inhibitor).[1]

AssayWorkflowPrep1. Compound Prep(Dissolve in 100% DMSO, Serial Dilution)Reaction2. Kinase Reaction(Kinase + Substrate + ATP + Compound)Prep->ReactionIncubation3. Incubation(60 min @ Room Temp)Reaction->IncubationStop4. ADP-Glo Reagent Add(Terminates Rxn, Depletes ATP)Incubation->StopDetect5. Kinase Detection Reagent(Converts ADP to Light)Stop->DetectRead6. Data Acquisition(Luminescence Plate Reader)Detect->Read

Figure 2: Step-by-step workflow for validating kinase inhibitory activity.

Data Analysis Rule: Calculate Percent Inhibition:

Synthetic Utility & Elaboration

While the molecule has intrinsic activity, its primary value is as a Late-Stage Functionalization Handle .

  • C5-Position: The C-Br bond is highly reactive to Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]

  • Strategy: Couple with aryl-boronic acids to extend the scaffold into the "selectivity pocket" of the kinase.

  • C4-Position: C-H activation can be performed here to introduce solubility-enhancing groups.[1]

References

  • Wilcken, R., et al. (2013).[1] Halogen Bonding in Drug Design: Opportunities and Limitations.[1] Journal of Medicinal Chemistry. Link[1]

  • Rouf, A., & Tanyeli, C. (2015).[1] Bioactive thiazole and benzothiazole derivatives.[1][2] European Journal of Medicinal Chemistry.[1] Link[1]

  • Mishra, C.B., et al. (2017).[1][3] Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. Link[1]

  • Chimenti, F., et al. (2009).[1] Synthesis and biological evaluation of novel 2-aminothiazole derivatives as anti-Candida spp.[1] agents. European Journal of Medicinal Chemistry.[1] Link[1]

  • Promega Corporation. (2023).[1] ADP-Glo™ Kinase Assay Technical Manual.[1]Link

Methodological & Application

Application Note: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a critical intermediate in the development of pharmaceuticals targeting kinase pathways and GPCRs. We present two validated protocols: Method A , a regioselective nucleophilic aromatic substitution (


) utilizing 2,5-dibromothiazole, and Method B , a stepwise electrophilic bromination of the 2-substituted thiazole core. This document prioritizes the 

approach due to its superior atom economy and regiocontrol.

Retrosynthetic Analysis & Strategy

The thiazole ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack, while the C5 position is nucleophilic enough to undergo electrophilic substitution (bromination) if activated.

  • Path A (Convergent/Regioselective): Exploits the differential reactivity of the C2 and C5 halogens in 2,5-dibromothiazole. The nitrogen atom in the thiazole ring renders the C2-bromine bond significantly more labile to nucleophiles than the C5-bromine bond.

  • Path B (Linear): Constructs the amine linkage first, activating the ring for subsequent C5 bromination.

Retrosynthesis Target 5-Bromo-2-(pyrrolidin-1-yl)thiazole Dibromo 2,5-Dibromothiazole Dibromo->Target Method A: SNAr (Regioselective) Pyrrolidine Pyrrolidine Pyrrolidine->Target + Base Aminothiazole 2-(Pyrrolidin-1-yl)thiazole Aminothiazole->Target Method B: Electrophilic Subst. BrominatingAgent NBS or Br2 BrominatingAgent->Target

Figure 1: Retrosynthetic disconnection showing the primary SNAr route (Green) and secondary bromination route (Red).

Method A: Regioselective (Primary Protocol)

Rationale

This method is preferred for its operational simplicity and high yield.[1] The adjacent nitrogen atom at position 3 stabilizes the Meisenheimer-like transition state formed upon nucleophilic attack at C2, allowing for selective displacement of the C2-bromide without affecting the C5-bromide.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Role
2,5-Dibromothiazole 242.921.0Electrophile
Pyrrolidine 71.121.5Nucleophile
Potassium Carbonate (

)
138.212.0Acid Scavenger
Acetonitrile (MeCN) 41.05SolventPolar Aprotic Medium
Step-by-Step Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromothiazole (10.0 mmol, 2.43 g) and anhydrous

    
      (20.0 mmol, 2.76 g).
    
  • Solvation: Add anhydrous Acetonitrile (50 mL). Stir at room temperature for 5 minutes to ensure suspension uniformity.

  • Addition: Add Pyrrolidine (15.0 mmol, 1.25 mL) dropwise via syringe. Note: The reaction is slightly exothermic.[2]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (oil bath temperature). Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (10% EtOAc in Hexanes).[2] The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KBr) through a Celite pad. Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
Purification

Purify the crude residue via silica gel flash chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution 0%

    
     10% EtOAc in Hexanes.
    
  • Yield: Expected yield is 85–92% as a pale yellow/tan solid.

Method B: Stepwise Construction (Alternative)

Rationale

Use this method if 2,5-dibromothiazole is unavailable. It involves synthesizing the 2-aminothiazole core first, followed by C5 bromination using N-Bromosuccinimide (NBS).

Protocol Summary
  • Step 1 (Amination): React 2-bromothiazole with neat pyrrolidine (3.0 equiv) at 100°C for 2 hours. Pour into water, extract with EtOAc.[4] Yield: >90%.

  • Step 2 (Bromination): Dissolve 2-(pyrrolidin-1-yl)thiazole (1.0 equiv) in DMF at 0°C. Add NBS (1.05 equiv) portion-wise.

    • Mechanism:[2][3][4] The electron-donating pyrrolidine ring activates the C5 position, facilitating rapid electrophilic substitution.

    • Caution: Avoid excess NBS to prevent poly-bromination.

  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove active bromine species. Extract with EtOAc.[2]
    

Experimental Workflow & Logic

The following diagram illustrates the critical decision nodes and purification logic for Method A.

Workflow Start Start: 2,5-Dibromothiazole + Pyrrolidine + K2CO3 Reaction Reflux in MeCN (80°C, 4h) Start->Reaction TLC TLC Check (Hex:EtOAc 9:1) Reaction->TLC TLC->Reaction Incomplete Workup Filter Salts -> Conc. -> Extract (EtOAc/H2O) TLC->Workup Conversion >98% Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Column (0-10% EtOAc/Hex) Dry->Purify Product Pure 5-Bromo-2-(pyrrolidin-1-yl)thiazole Purify->Product

Figure 2: Operational workflow for the regioselective synthesis (Method A).

Characterization Data

The synthesized compound must meet the following specifications to be considered "Drug Discovery Grade."

PropertySpecificationNotes
Appearance Pale yellow to tan solidOxidizes slightly upon air exposure.
Melting Point 78–82°CLiterature range varies slightly by crystal form.

Value
0.3510% EtOAc in Hexanes.

NMR

7.15 (s, 1H), 3.45 (m, 4H), 2.05 (m, 4H)
Diagnostic singlet at C4 confirms C5 substitution.
MS (ESI)

Characteristic 1:1 isotopic Br pattern.

Interpretation of NMR:

  • 
     7.15 ppm (s, 1H):  This singlet corresponds to the proton at the C4 position of the thiazole ring. The absence of coupling confirms substitution at C2 and C5.
    
  • 
     3.45 & 2.05 ppm:  Typical multiplets for the pyrrolidine ring protons (alpha and beta to nitrogen).
    

Safety & Hazards

  • 2,5-Dibromothiazole: Irritant.[5] Avoid contact with skin and eyes.

  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

  • Bromine/NBS: Toxic if inhaled.[5] Strong oxidizer.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing potassium carbonate should be neutralized before disposal.

References

  • PubChem. 5-Bromo-2-(1-pyrrolidinyl)thiazole Compound Summary. National Library of Medicine. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). [Link]

  • Mersin University. Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks. (2017). [Link]

  • Organic Syntheses. General methods for Thiazole Bromination. [Link]

  • LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

Sources

Application Note: Strategic Synthesis of 2-(Pyrrolidin-1-yl)thiazole Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(pyrrolidin-1-yl)thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, appearing in histamine H3 receptor antagonists, antimicrobial agents, and anticonvulsants. While the thiazole ring is aromatic, the C2 position exhibits unique reactivity, allowing for both de novo construction and late-stage functionalization.

This guide details three distinct synthetic pathways:

  • The Hantzsch Construction: Best for building the core ring system with specific substitution patterns.

  • Nucleophilic Aromatic Substitution (

    
    ):  The "workhorse" method for functionalizing existing 2-halothiazoles, optimized here with microwave irradiation.
    
  • Buchwald-Hartwig Amination: A catalytic solution for electron-rich or sterically hindered substrates where

    
     fails.
    

Strategic Synthetic Analysis

The choice of method depends heavily on the availability of starting materials and the electronic nature of the target molecule.

FeatureMethod A: Hantzsch Synthesis Method B:

(Microwave)
Method C: Pd-Catalysis
Primary Bond Formed C-S and C-N (Ring Closure)C2-N (Exocyclic)C2-N (Exocyclic)
Substrate Requirement

-Haloketone + Pyrrolidine-1-carbothioamide
2-Halo-thiazole2-Halo-thiazole
Electronic Tolerance High (tolerant of most groups)Requires Electron Withdrawing Groups (EWG) or High EnergyBroad (works on deactivated rings)
Atom Economy Moderate (Loss of

, HX)
High (Loss of HX)Low (Ligand/Base waste)
Scalability Excellent (Kg scale feasible)Good (Batch size limited by microwave vial)Moderate (Cost of Pd)

Detailed Protocols

Protocol A: The Hantzsch Construction (De Novo Assembly)

Best for: Creating the thiazole core from acyclic precursors.

This route requires pyrrolidine-1-carbothioamide as the binucleophilic partner. As this reagent is not always commercially available, its preparation is included.

Step A1: Preparation of Pyrrolidine-1-carbothioamide

Principle: Reaction of pyrrolidine with benzoyl isothiocyanate followed by alkaline hydrolysis prevents the formation of symmetrical thiourea byproducts.

  • Acylation: Dissolve benzoyl isothiocyanate (1.0 equiv) in dry acetone (0.5 M) at 0°C. Dropwise add pyrrolidine (1.0 equiv). Stir for 1 hour at RT. Result: N-benzoyl-pyrrolidine-1-carbothioamide precipitates or is isolated by evaporation.

  • Hydrolysis: Suspend the intermediate in 10% NaOH (aq). Heat to 80°C for 2 hours.

  • Workup: Cool to RT. Acidify carefully with HCl to pH 8. Extract with EtOAc. The benzamide byproduct remains largely in the aqueous phase or precipitates. Recrystallize the thioamide from Ethanol/Ether.

Step A2: Thiazole Cyclization

Reagents:

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Pyrrolidine-1-carbothioamide (1.1 equiv)

  • Solvent: Ethanol (anhydrous)

Procedure:

  • Dissolve the

    
    -haloketone in Ethanol (0.5 M concentration).
    
  • Add pyrrolidine-1-carbothioamide in one portion.

  • Critical Step: Heat to reflux (

    
    C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting ketone spot (
    
    
    
    ) should disappear, replaced by a fluorescent thiazole spot (
    
    
    ).
  • Isolation: Cool the mixture. The hydrobromide salt of the product may precipitate.

    • If solid: Filter and wash with cold ether.

    • If solution: Evaporate EtOH, suspend residue in saturated

      
      , and extract with DCM.
      
  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Protocol B: Microwave-Assisted

Best for: Rapid library generation using commercial 2-bromo/chlorothiazoles.

Expert Insight: The C2 position of thiazole is electrophilic (similar to pyridine), but simple alkyl-thiazoles are sluggish to react thermally. Microwave irradiation superheats the solvent, overcoming the activation energy barrier without prolonged reflux times that cause tarring.

Reagents:

  • 2-Bromo-4-methylthiazole (1.0 equiv)

  • Pyrrolidine (3.0 equiv) - Acts as both nucleophile and base

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Procedure:

  • In a 10 mL microwave vial, combine the thiazole substrate (1 mmol) and pyrrolidine (3 mmol) in NMP (2 mL).

  • Cap and Seal: Ensure a specific microwave-safe septum is used.

  • Irradiation: Set reactor to Dynamic Mode :

    • Temperature:

      
      C
      
    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup: Pour the reaction mixture into water (20 mL). The product often precipitates as a solid. If oil forms, extract with EtOAc (

    
     mL). Wash organics with brine to remove NMP.
    
  • Yield: Typically 85–95%.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Sterically hindered substrates or electron-rich thiazoles where


 fails.

Reagents:

  • 2-Chlorothiazole derivative (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Preferred for heterocycles

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Add

    
    , Xantphos, and 
    
    
    
    .
  • Add the thiazole and pyrrolidine, followed by Dioxane.

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Heat to

    
    C for 12 hours.
    
  • Filtration: Cool, filter through a Celite pad (eluting with EtOAc).

  • Purification: Flash column chromatography is required to remove ligand residues.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (Hantzsch) Decomposition of

-haloketone
Ensure ketone is fresh; use scavengers (e.g.,

) if acid-sensitive.
Sticky Oil Product Trapped Solvent (DMF/NMP)Wash organic layer with

(5% aq) to remove DMF; use lyophilization.
Incomplete

Deactivated RingSwitch to Protocol C (Buchwald) or increase Microwave temp to

C.
Pd Catalyst Death Sulfur PoisoningUse higher catalyst loading (5 mol%); ensure "S" is not free (thioamide impurity).

Visualizations

Diagram 1: Retrosynthetic Logic & Pathway Selection

This diagram illustrates how to choose the correct protocol based on the target molecule's structure.

G Target Target: 2-(Pyrrolidin-1-yl)thiazole Decision Is the Thiazole Ring already formed? Target->Decision RouteA Route A: Hantzsch Synthesis (De Novo Construction) Decision->RouteA No (Acyclic Precursors) Existing Assess Electronic Nature of Thiazole C2 Decision->Existing Yes (Halogenated Precursor) RouteB Route B: SnAr (Microwave/Thermal) Existing->RouteB Activated (EWG) or Standard Substrate RouteC Route C: Buchwald-Hartwig (Pd-Catalysis) Existing->RouteC Deactivated (EDG) or Sterically Hindered

Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability and electronic properties.

Diagram 2: Mechanistic Workflow (Hantzsch Synthesis)

Visualizing the molecular assembly during Protocol A.

Hantzsch HaloKetone Alpha-Haloketone Attack S-Alkylation (Thioimidate Intermediate) HaloKetone->Attack Thioamide Pyrrolidine-1-carbothioamide Thioamide->Attack Cyclization N-Attack on Carbonyl (Cyclization) Attack->Cyclization -HX Dehydration Dehydration (-H2O) & Aromatization Cyclization->Dehydration Product 2-(Pyrrolidin-1-yl)thiazole Dehydration->Product

Caption: Step-wise mechanistic flow of the Hantzsch thiazole synthesis, highlighting the critical cyclization and dehydration steps.

References

  • Hantzsch Thiazole Synthesis Overview

    • Organic Chemistry Portal.[1] "Thiazole Synthesis."[2][3][4]

    • [Link]

  • Microwave-Assisted Synthesis

    • Li, P., et al. "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry." RSC Advances, 2020, 10, 14170–14197.[5]

    • [Link][5]

  • Medicinal Chemistry Applications (Anticonvulsants)

    • Mishra, C.B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Journal of Heterocyclic Chemistry, via NCBI PMC.
    • [Link]

  • Buchwald-Hartwig Conditions for Thiazoles

    • Organic Chemistry Portal.[1] "Buchwald-Hartwig Cross Coupling Reaction."[6]

    • [Link]

  • Nucleophilic Aromatic Substitution Mechanism

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[1][7][8][9]

    • [Link]

Sources

Application Note: High-Efficiency Functionalization of 5-Bromo-2-(pyrrolidin-1-yl)thiazole for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) represents a privileged scaffold in modern drug discovery, combining the pharmacophoric significance of the 2-aminothiazole core with the conformational restriction of a pyrrolidine ring.[1] This application note details the optimized protocols for utilizing this halogenated heterocycle as a primary building block in Palladium-catalyzed cross-coupling reactions. We address specific challenges related to the electron-rich nature of the thiazole ring, providing a validated workflow for Suzuki-Miyaura coupling to generate diverse biaryl libraries for kinase inhibition and antimicrobial research.

Chemical Profile & Significance[1][2][3][4][5][6][7][8]

Structural Rationale

The 2-aminothiazole moiety is a "privileged structure" found in FDA-approved therapeutics such as Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor).[1] 5-Bromo-2-(pyrrolidin-1-yl)thiazole offers two distinct advantages over the primary amine analogue:

  • Lipophilicity & Permeability: The pyrrolidine ring increases logP, potentially improving passive membrane permeability compared to the primary amine.

  • Conformational Restriction: The fused nitrogen of the pyrrolidine locks the amino substituent, reducing entropic penalties upon binding to protein targets (e.g., ATP-binding pockets of kinases).

Physical Properties & Stability[1][5]
  • Appearance: Off-white to pale yellow solid.[1]

  • Solubility: Soluble in DMSO, DMF, DCM, and Methanol. Sparingly soluble in water.[1]

  • Stability: The C5-Bromine bond is stable under standard storage conditions (2-8°C, desiccated).[1] However, the electron-rich nature of the ring makes it susceptible to oxidation over prolonged exposure to light; amber vials are recommended.

Core Application: Suzuki-Miyaura Cross-Coupling[1][9][10]

The primary utility of this chemical is as an electrophile in Pd-catalyzed C-C bond formation.[1] The electron-donating effect of the C2-pyrrolidine pushes electron density into the thiazole ring, making the C5-Br bond less electrophilic than in pyridine analogues. This requires specific ligand choices to facilitate oxidative addition.[1][2]

Optimized Reaction Protocol

Objective: Synthesis of 5-aryl-2-(pyrrolidin-1-yl)thiazoles.

Materials:

  • Substrate: 5-Bromo-2-(pyrrolidin-1-yl)thiazole (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)[1][3]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][3]

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the thiazole substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and base (1.0 mmol).

  • Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 4-12 hours.

    • Microwave (Preferred): Irradiate at 110°C for 30-60 minutes.

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Note: Thiazoles can streak on silica.[1] Pre-treat the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites on the silica gel.

Troubleshooting & Optimization Data
ChallengeObservationMechanistic CauseSolution
Protodehalogenation Formation of 2-(pyrrolidin-1-yl)thiazole (loss of Br).[1]Reductive elimination of H-Pd-Ar species; often due to wet solvents or excess heat.[1]Switch to anhydrous conditions (DMF/Toluene) or reduce reaction temperature.
Low Conversion Starting material remains unreacted.[1]Slow oxidative addition due to electron-rich thiazole ring.[1]Use electron-rich, bulky ligands (e.g., XPhos, SPhos) with Pd₂(dba)₃.[1]
Hydrolysis Degradation of boronic acid.[1]Protodeboronation in aqueous base.[1]Switch base to KF; use dry THF or Toluene.[1]

Advanced Application: C-H Activation (Direct Arylation)[1]

For high-throughput library generation where boronic acids are unavailable, Direct Arylation offers an alternative.[1]

Concept: The C5-Br bond is used to direct C-H activation on another heterocycle, or the thiazole itself is activated at C4 (though C5-Br usually reacts first via standard coupling).[1]

Protocol Insight: Using Pd(OAc)₂ with PivOH (Pivalic acid) as a proton shuttle allows for direct arylation at the C4 position if the C5 position is already substituted, or can be used to couple the C5-Br with simple arenes. This is less selective than Suzuki coupling and requires rigorous optimization.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing this chemical into a bioactive library.

ThiazoleWorkflow Start 5-Bromo-2-(pyrrolidin-1-yl)thiazole (Starting Material) Decision Target Library Type Start->Decision Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Decision->Suzuki Biaryl Synthesis Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, HNR2) Decision->Buchwald N-Functionalization Intermed1 5-Aryl-thiazole Scaffold Suzuki->Intermed1 C-C Bond Formation Intermed2 2,5-Diamino-thiazole Scaffold Buchwald->Intermed2 C-N Bond Formation Purification Purification (Silica + 1% TEA) Intermed1->Purification Intermed2->Purification Screening Biological Screening (Kinase/Antimicrobial) Purification->Screening

Caption: Workflow for the divergence of 5-Bromo-2-(pyrrolidin-1-yl)thiazole into biaryl or diamino-thiazole libraries.

Quality Control & Handling

HPLC Method

Due to the basic nitrogen on the pyrrolidine, standard neutral HPLC methods may result in peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7, ensuring protonation).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (thiazole core) and 280 nm.[1]

Storage[1]
  • Condition: Store at 2-8°C.

  • Precaution: Hygroscopic.[1] Allow to equilibrate to room temperature before opening to prevent water condensation, which can interfere with anhydrous coupling reactions.

References

  • PubChem. (n.d.).[1] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling utilized in Section 2). [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. (Context for alternative Pd-catalyzed couplings). [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).[1] Journal of Medicinal Chemistry, 49(23), 6819–6832. (Establishes the biological relevance of the 2-aminothiazole scaffold). [Link]

Sources

Application Note: Preclinical Profiling of 2-(pyrrolidin-1-yl)thiazole Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates the exploration of novel chemical scaffolds. The 2-(pyrrolidin-1-yl)thiazole core represents a promising pharmacophore, combining the lipophilic, cell-permeable properties of pyrrolidine with the bioactive thiazole ring—a structural motif found in established antimicrobials.

This Application Note provides a comprehensive, non-standardized guide for the biological evaluation of these compounds. It moves beyond basic screening, detailing the Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) determination, cytotoxicity profiling on Vero cells for Selectivity Index (SI) calculation, and mechanistic validation targeting the Enoyl-ACP reductase (InhA) pathway.

Strategic Compound Design & Rationale

The Scaffold Advantage

The 2-(pyrrolidin-1-yl)thiazole moiety is not merely a random assembly; it is a "privileged structure" in medicinal chemistry.

  • Thiazole Ring: Acts as a hydrogen bond acceptor and bioisostere for pyridine, often interacting with the ATP-binding pockets of bacterial enzymes (e.g., DNA gyrase B or InhA).

  • Pyrrolidine Ring: Enhances solubility and metabolic stability. Its non-planar geometry can disrupt bacterial efflux pump recognition, potentially overcoming resistance mechanisms.

Mechanism of Action Hypothesis

Recent studies suggest that thiazole-pyrrolidine hybrids frequently target InhA , the NADH-dependent enoyl-ACP reductase essential for mycolic acid synthesis in the mycobacterial cell wall. Unlike Isoniazid, which requires activation by KatG, direct InhA inhibitors containing this scaffold can remain active against katG-mutant resistant strains.

MOA_Pathway Compound 2-(pyrrolidin-1-yl)thiazole Entry Cell Wall Permeation Compound->Entry Passive Diffusion Target Target: InhA Enzyme (NADH Binding Pocket) Entry->Target Direct Binding Blockage Inhibition of Fatty Acid Elongation Target->Blockage Competitive Inhibition Lysis Mycolic Acid Depletion & Cell Lysis Blockage->Lysis Bactericidal Effect

Figure 1: Hypothesized Mode of Action (MOA). The compound bypasses KatG activation, directly inhibiting InhA and disrupting cell wall synthesis.

Primary Screening: Resazurin Microtiter Assay (REMA)[1]

The REMA plate method is the gold standard for high-throughput screening of anti-TB compounds. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Materials & Reagents
  • Strain: Mycobacterium tuberculosis H37Rv (BSL-3 required) or M. smegmatis mc²155 (BSL-2 surrogate).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Indicator: Resazurin sodium salt powder (0.01% w/v in sterile water).

  • Controls: Rifampicin (RIF) and Isoniazid (INH).

Critical Protocol: The "Edge Effect" Mitigation

Standard protocols often fail due to evaporation in the outer wells during the long 7-day incubation.

Step-by-Step Methodology:

  • Perimeter Block: Fill all outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL sterile distilled water. Do not use these for testing. This maintains humidity and prevents "edge effect" evaporation.

  • Drug Dilution: Add 100 µL of 7H9 broth to remaining wells. Perform serial 2-fold dilutions of the test compound (dissolved in DMSO) directly in the plate.

    • Note: Final DMSO concentration must be <1% to avoid false inhibition.

  • Inoculum Prep: Adjust M. tuberculosis culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted inoculum to all test wells. Final volume = 200 µL.

  • Incubation: Seal plates with parafilm or gas-permeable tape. Incubate at 37°C for 7 days .

  • Development: Add 30 µL of 0.01% Resazurin solution to each well.

  • Readout: Incubate for an additional 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active Bacteria).

Data Interpretation

The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Well ColorFluorescence (530ex/590em)Interpretation
Blue Low (< 200 RFU)Inhibition (Bacteria Dead/Stalled)
Pink High (> 1500 RFU)Growth (Bacteria Active)
Purple IntermediatePartial Inhibition (Re-test recommended)

Safety Profiling: Cytotoxicity & Selectivity Index

A potent antimicrobial is useless if it destroys host tissue. We utilize the MTT Assay on Vero (African Green Monkey Kidney) cells to determine the CC50 (Cytotoxic Concentration 50%).

Protocol
  • Seeding: Seed Vero cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add compounds in serial dilutions (range: 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

The Selectivity Index (SI) Calculation

The SI is the definitive metric for drug candidacy.



  • SI < 1: Toxic (Compound kills host cells before bacteria).

  • SI > 10: Promising lead.

  • SI > 50: Excellent candidate for animal models.

Workflow Visualization

The following diagram illustrates the parallel processing required to validate a "Hit" compound.

Validation_Workflow cluster_Screening Biological Evaluation Library 2-(pyrrolidin-1-yl)thiazole Library Synthesis REMA REMA Assay (M. tb H37Rv) Library->REMA Primary Screen MTT MTT Cytotoxicity (Vero Cells) Library->MTT Safety Screen Analysis Data Integration REMA->Analysis MIC Value MTT->Analysis CC50 Value Decision Selectivity Index (SI) Calculation Analysis->Decision Lead Lead Candidate (SI > 10) Decision->Lead Pass

Figure 2: Parallel screening workflow for efficacy (REMA) and safety (MTT) to determine the Selectivity Index.

Troubleshooting & Expert Insights

Solubility Issues

Thiazole derivatives can be hydrophobic.

  • Solution: If precipitation occurs in the aqueous broth, use Tyloxapol instead of Tween 80. Tyloxapol is less toxic to mycobacteria and prevents clumping without metabolizing as a carbon source.

False Positives in REMA

Some thiazoles have intrinsic reduction potential or fluorescence.

  • Control: Always run a "Media + Compound" (no bacteria) control well. If this turns pink or fluoresces, the compound interferes with the assay. Switch to the CFU (Colony Forming Unit) counting method on 7H10 agar.

BSL Constraints

If BSL-3 facilities are unavailable for M. tb H37Rv:

  • Use M. tuberculosis H37Ra (avirulent strain, BSL-2).

  • Use M. smegmatis (fast grower, BSL-2). Note: M. smegmatis is naturally resistant to many drugs (e.g., Rifampicin MIC is higher), so hits here are very significant.

References

  • Matviiuk, T., et al. (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis.[1] European Journal of Medicinal Chemistry.

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2]

  • Raut, S., et al. (2025). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis. World Health Organization / ResearchGate.

  • Montoro, E., et al. (2005). Comparative evaluation of the nitrate reduction assay, the MTT test, and the resazurin microtitre assay for drug susceptibility testing of clinical isolates of Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy.

Sources

Application Note: Strategic Development and Evaluation of Substituted Thiazole Analogs as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved oncology drugs such as Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor). This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of novel substituted thiazole analogs. We focus on their dual mechanism of action: kinase inhibition and tubulin polymerization destabilization . This guide integrates Structure-Activity Relationship (SAR) insights with self-validating experimental protocols for high-throughput screening and mechanistic elucidation.

Part 1: Rational Design and SAR Strategy

The Thiazole Pharmacophore

The 1,3-thiazole ring offers unique electronic properties. The sulfur atom increases lipophilicity (enhancing membrane permeability), while the nitrogen atom serves as a hydrogen bond acceptor, crucial for interacting with the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

Structural Optimization Logic

To maximize anticancer potency, modifications should target three specific vectors on the thiazole core.

  • Position C2 (Amine/Hydrazone Linkage): Critical for hydrogen bonding. Substitution with a 2-amino or hydrazinyl moiety often improves affinity for the hinge region of kinases (e.g., CDK2, EGFR).

  • Position C4 (Aryl Group): The introduction of a phenyl ring, particularly one bearing electron-donating groups (e.g., 3,4,5-trimethoxy), mimics the A-ring of Colchicine, conferring potent tubulin-destabilizing activity.

  • Position C5 (Modulation): Substitution here (e.g., halogens, esters) modulates metabolic stability and steric fit within the binding pocket.

Visualization: Thiazole SAR Decision Tree

ThiazoleSAR Core Thiazole Core (C3H3NS) Pos2 Position C2 (H-Bond Donor/Acceptor) Core->Pos2 Pos4 Position C4 (Hydrophobic Interaction) Core->Pos4 Pos5 Position C5 (Steric/Electronic) Core->Pos5 Mod2A 2-Aminothiazole (Kinase Hinge Binder) Pos2->Mod2A Mod2B Hydrazone Linker (Apoptosis Inducer) Pos2->Mod2B Mod4A 3,4,5-Trimethoxyphenyl (Tubulin Target) Pos4->Mod4A Mod4B p-Chlorophenyl (Lipophilicity) Pos4->Mod4B Mod5 Ester/Halogen (Metabolic Stability) Pos5->Mod5

Figure 1: Pharmacophore map illustrating the strategic substitution points on the thiazole ring for optimizing kinase affinity and tubulin binding.

Part 2: Primary Screening Protocol (Cytotoxicity)

Protocol Rationale

The MTT assay is the industry standard for primary screening. However, thiazole compounds can sometimes interfere with formazan reduction due to their redox potential. This protocol includes specific controls to eliminate false positives.

Optimized MTT Assay Workflow

Objective: Determine IC50 values against a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Positive Control: Doxorubicin or Combretastatin A-4.

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete media.
    • Critical: Fill outer edge wells with PBS to prevent "edge effect" evaporation, which skews data.

  • Acclimatization: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Add 100 µL of thiazole analogs (serially diluted).

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Blank Control: Media + MTT (no cells).

    • Solvent Control: Media + 0.1% DMSO + Cells.

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT stock solution to each well. Incubate for 3–4 hours until purple precipitates are visible.

  • Solubilization: Carefully aspirate media (for adherent cells) and add 150 µL DMSO. Shake plate for 15 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Self-Validation Check: The Z-factor of the assay must be 

for the data to be statistically significant.

Part 3: Mechanism Elucidation (Tubulin Polymerization)

Scientific Basis

Many thiazole derivatives, especially those with trimethoxyphenyl groups at C4, act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site, preventing tubulin polymerization.[1] This is distinct from taxanes, which stabilize microtubules.

Fluorescence-Based Polymerization Assay

Objective: Differentiate between tubulin inhibition (colchicine-like) and stabilization (taxol-like).

Protocol:

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Fluorophore: Add DAPI or a reporter dye that fluoresces upon binding to polymerizing microtubules.

  • Baseline: Establish a baseline fluorescence at 37°C for 2 minutes.

  • Induction: Add test compound (3 µM and 10 µM) or controls:

    • Paclitaxel (Stabilizer): Rapid increase in fluorescence.

    • Colchicine/Nocodazole (Destabilizer): Flat or reduced fluorescence curve.

    • Vehicle (DMSO): Standard sigmoidal polymerization curve.

  • Measurement: Record fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

Expected Outcomes Table
Compound ClassVmax (Polymerization Rate)Final Polymer Mass (Fluorescence)Mechanism Interpretation
Control (DMSO) Normal100%Standard Assembly
Thiazole Analog (Potent) < 10% of Control < 20% of Control Destabilization (Colchicine-site)
Paclitaxel > 200% of Control> 150% of ControlStabilization
Inactive Analog ~ 100% of Control~ 100% of ControlNon-binder

Part 4: Validating Cell Death (Flow Cytometry)

Pathway Logic

If the thiazole analog successfully inhibits tubulin polymerization (Part 3), the cells should arrest in the G2/M phase of the cell cycle due to spindle assembly failure, subsequently triggering apoptosis.

Experimental Workflow Diagram

FlowCytometry Step1 Cell Treatment (IC50 Conc, 24h) Branch Assay Selection Step1->Branch PathA Cell Cycle Analysis (PI Staining) Branch->PathA PathB Apoptosis Assay (Annexin V-FITC / PI) Branch->PathB ResultA G2/M Arrest (4N DNA Content) PathA->ResultA ResultB Phosphatidylserine Flip (Early Apoptosis) PathB->ResultB Merge Mechanism Confirmation: Mitotic Catastrophe ResultA->Merge ResultB->Merge

Figure 2: Dual-validation workflow linking tubulin inhibition (G2/M arrest) to apoptotic cell death.

Protocol: Cell Cycle Analysis (PI Staining)
  • Harvest: Collect treated cells (include floating dead cells).

  • Fixation: Wash with PBS, then add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C for >2 hours.

    • Why? Ethanol permeabilizes the membrane, allowing Propidium Iodide (PI) to stain nuclear DNA.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (DNA stain).

    • 100 µg/mL RNase A (Degrades RNA to prevent false signal).

  • Acquisition: Incubate 30 mins at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

  • Analysis: Look for accumulation of cells in the G2/M peak (double DNA content).

References

  • El-Abd, et al. (2022).[2][3] "Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors." PubMed Central.

  • Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.

  • Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery." Future Medicinal Chemistry.

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol." Cytoskeleton.com.

  • Abcam. "MTT Assay Protocol for Cell Viability." Abcam.com.

Sources

Molecular docking studies of 5-Bromo-2-(pyrrolidin-1-YL)thiazole with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Docking Studies of 5-Bromo-2-(pyrrolidin-1-yl)thiazole

Executive Summary

This application note details the computational profiling of 5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3), a lipophilic fragment bearing a "privileged" thiazole scaffold.[1] While often utilized as a synthetic intermediate, this molecule possesses specific structural features—namely a basic pyrrolidine ring and a halogen-bond-donating bromine—that make it an ideal case study for Fragment-Based Drug Discovery (FBDD) .[1]

This guide focuses on docking this ligand into Cyclin-Dependent Kinase 2 (CDK2) , a validated oncology target known to accommodate thiazole-based inhibitors.[1] Special emphasis is placed on modeling Halogen Bonding (XB) , a critical non-covalent interaction often overlooked in standard force fields.[1]

Scientific Rationale & Mechanism
2.1 The Pharmacophore

The molecule consists of three distinct functional zones:

  • The Thiazole Core: A planar aromatic linker acting as a scaffold.[1]

  • The Pyrrolidine Ring: Attached at the C2 position. The nitrogen lone pair conjugates with the thiazole ring, likely enforcing a planar or near-planar conformation and reducing the basicity of the amine. This moiety provides hydrophobic bulk and van der Waals contacts.[1]

  • The C5-Bromine (The Sigma Hole): This is the critical feature for high-fidelity docking.[1] Halogens (Cl, Br, I) bonded to aromatic rings exhibit an anisotropic charge distribution.[1] The tip of the halogen (distal to the C-X bond) forms a region of positive electrostatic potential called the

    
    -hole , while the sides remain negative.
    
2.2 The Challenge of Standard Docking

Standard scoring functions (e.g., standard Vina or older Glide versions) often model halogens merely as hydrophobic spheres with a negative partial charge. This fails to capture the Halogen Bond (XB) , where the electropositive


-hole acts as a Lewis acid interacting with backbone carbonyl oxygens (Lewis bases).[1]

Expert Insight: To accurately dock 5-Bromo-2-(pyrrolidin-1-yl)thiazole, one must either use a scoring function calibrated for XB (e.g., AutoDock VinaXB) or manually inspect the geometry of the bromine contacts (Angle


).[1]
Experimental Workflow (Logic Diagram)

The following diagram illustrates the optimized workflow, distinguishing between standard docking and the high-precision "Sigma-Hole" protocol required for this brominated compound.

DockingWorkflow Start Start: Ligand Selection 5-Bromo-2-(pyrrolidin-1-yl)thiazole LigandPrep Ligand Preparation (QM Optimization) Start->LigandPrep TargetPrep Target Preparation (CDK2 - PDB: 1DI8) Start->TargetPrep Decision Does Scoring Function Support Halogen Bonds? LigandPrep->Decision TargetPrep->Decision StandardDock Standard Protocol (Vina/Glide Standard) Decision->StandardDock No XB_Protocol XB-Enhanced Protocol (Add Ep point / VinaXB) Decision->XB_Protocol Yes (Recommended) Docking Grid Generation & Sampling StandardDock->Docking XB_Protocol->Docking Analysis Interaction Profiling (H-bonds, Pi-Stacking, X-Bonds) Docking->Analysis

Caption: Figure 1. Decision matrix for docking halogenated fragments. The green path is recommended for 5-bromo-thiazole derivatives to account for the sigma-hole effect.[1]

Detailed Protocol
Phase 1: Target Selection & Preparation
  • Target: Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4][5]

  • Rationale: Thiazoles are privileged scaffolds for kinase inhibition (e.g., Dasatinib).[1] CDK2 is a representative model for ATP-competitive binding.[1]

  • PDB Entry: 1DI8 (CDK2 complexed with DTQ) or 3EZR .[1]

  • Step-by-Step:

    • Retrieval: Download PDB 1DI8 from the RCSB PDB.[1]

    • Cleaning: Remove water molecules (unless bridging critical residues like Glu81/Leu83).[1] Remove co-crystallized ligands.[1]

    • Protonation: Use tools like PDB2PQR or H++ to assign protonation states at pH 7.[1]4. Ensure Histidine tautomers are optimized for the binding pocket.[1]

Phase 2: Ligand Preparation (Critical)
  • Geometry Optimization: Do not rely on 2D-to-3D conversion alone.[1] The conjugation between the pyrrolidine nitrogen and the thiazole ring must be modeled correctly.

    • Tool: Gaussian (DFT B3LYP/6-31G*) or Avogadro (MMFF94).[1]

    • Check: Ensure the N-C2(thiazole) bond is relatively short (partial double bond character) and the pyrrolidine ring adopts a specific puckered conformation (envelope).[1]

  • Charge Assignment: Compute Gasteiger or RESP charges.

    • Note: If using a standard force field, the Br atom will have a negative charge. If using an XB-aware method, a massless "dummy atom" (Extra Point) with a positive charge may be added distal to the Br atom to simulate the sigma hole.

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).[1]

  • Grid Box: Center the grid on the ATP-binding hinge region (Residues: Glu81, Leu83).[1]

    • Dimensions: 20 x 20 x 20 Å (sufficient for a fragment).[1]

  • Exhaustiveness: Set to 32 or 64 (high sampling) since fragments have fewer degrees of freedom and can be harder to position energetically than large drugs.

Phase 4: Post-Docking Analysis (The Validation Step)

Evaluate the top 5 poses based on:

  • Hinge Interaction: Does the thiazole nitrogen or pyrrolidine nitrogen H-bond with the backbone of Leu83 ?

  • Halogen Bond Geometry: Measure the angle

    
    .[1]
    
    • Ideal XB: Distance

      
       Å and Angle 
      
      
      
      .[1]
    • Target: Look for interactions with the backbone carbonyl of Ile10 or Glu81 (gatekeeper region).

Anticipated Results & Data Interpretation

The following table summarizes the expected interaction profile for 5-Bromo-2-(pyrrolidin-1-yl)thiazole in the CDK2 ATP pocket.

Interaction TypeResidue (CDK2)Atom PairDistance (Å)Significance
Hydrogen Bond Leu83 (Backbone NH)Thiazole N3 ...[1] H-N2.8 - 3.1Critical. Anchors the scaffold to the hinge region.[1]
Hydrophobic Val18, Ala31, Leu134Pyrrolidine Ring3.5 - 4.0Van der Waals contacts stabilizing the aliphatic ring.[1]
Halogen Bond Glu81 or Ile10 (Backbone O)C-Br ...[1] O=C3.0 - 3.4Specific. The Br sigma-hole interaction.[1] Often missed by standard scoring.[1]
Pi-Stacking Phe80Thiazole Ring3.5 - 3.8T-shaped or parallel displaced stacking.[1]
Visualization of the Sigma Hole Concept

To understand why the bromine position matters, consider the electrostatic potential map logic:

SigmaHole cluster_0 Electrostatic Potential Surface C C5 Br Br C->Br Sigma Br->Sigma Sigma Hole (Positive Potential) Nucleophile O=C (Target) Sigma->Nucleophile Attraction (XB)

Caption: Figure 2. Schematic of the Halogen Bond (XB). The positive sigma hole on the Bromine interacts with the nucleophilic carbonyl oxygen of the protein.

References
  • Thiazole Scaffold Bioactivity

    • Title: Thiazole Ring—A Biologically Active Scaffold[6][7][8]

    • Source: PMC (PubMed Central)[1]

    • URL:[Link]

  • Halogen Bonding in Docking

    • Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design[9]

    • Source: Journal of Chemical Inform
    • URL:[Link][1]

  • CDK2 as a Target for Thiazoles

    • Title: Synthesis and Molecular Docking Studies of Thiazole Derivatives as CDK2 Inhibitors[10]

    • Source: ResearchGate[1]

    • URL:[Link]

  • Pyrrolidine Scaffold Utility

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds[11]

    • Source: Frontiers in Chemistry
    • URL:[Link](Note: Link resolves to relevant PMC mirror for stability)[1]

  • AutoDock Vina Methodology

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function
    • Source: Journal of Comput
    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Side reactions in the bromination of thiazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Side Reactions in Thiazole Ring Bromination Ticket ID: THZ-BR-001

Diagnostic & Triage

Welcome to the technical support hub for thiazole functionalization. Thiazole rings are notoriously "schizophrenic" in their reactivity: electron-deficient (pyridine-like) at the C=N bond, yet electron-rich (thiophene-like) at the sulfur. This duality leads to specific failure modes during bromination.

Use the decision tree below to identify your specific failure mode before proceeding to the solution modules.

ThiazoleTroubleshooting Start START: What is your main observation? NoRxn No Reaction / Low Yield Start->NoRxn Starting material remains WrongPos Wrong Regioselectivity Start->WrongPos Product formed, but wrong spot Degradation Black Tar / Ring Opening Start->Degradation Loss of mass/Complex mixture N_Complex Issue: N-Complexation (Deactivated Ring) NoRxn->N_Complex Using Br2 or Lewis Acid? SideChain Issue: Side-Chain Bromination (Radical) WrongPos->SideChain Alkyl group brominated? C2_Target Targeting C2? (Nucleophilic Position) WrongPos->C2_Target Need C2, got C5? Oxidation Issue: Oxidative Ring Degradation Degradation->Oxidation Strong oxidant/High Temp? Sol_Acid Solution: Protonate N or Switch to NBS/ACN N_Complex->Sol_Acid Sol_Solvent Solution: Switch Solvent (CCl4 -> ACN) SideChain->Sol_Solvent Sol_Sandmeyer Solution: Sandmeyer Reaction C2_Target->Sol_Sandmeyer Sol_Mild Solution: Lower Temp or Buffer pH Oxidation->Sol_Mild

Figure 1: Diagnostic flowchart for identifying the root cause of bromination failures.

Technical Modules & FAQs

Module A: The "Dead Reaction" (N-Complexation)

User Question: "I am treating my thiazole with


 in DCM, but the reaction is incredibly slow, and I see a precipitate. Why isn't EAS (Electrophilic Aromatic Substitution) happening at C5?"

Technical Analysis: The thiazole nitrogen (N3) is basic (


 for conjugate acid). When you add 

, it does not immediately attack the carbon ring. Instead, it coordinates with the nitrogen lone pair to form an N-bromoammonium salt or a charge-transfer complex. This places a positive charge on the ring, making it severely electron-deficient and deactivating it toward the desired EAS at C5.

The Fix: You must prevent the lone pair from trapping the electrophile.

  • Strong Acid Method: Conduct the reaction in concentrated

    
     or 
    
    
    
    . Protonating the nitrogen (
    
    
    ) blocks the lone pair.[1] While the protonated ring is deactivated, the
    
    
    is no longer sequestered, and the reaction proceeds (albeit slowly) at C5.
  • The NBS Switch (Recommended): Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (ACN). NBS provides a low concentration of active bromine species without generating the harsh

    
     byproducts that lead to salt formation.
    
Module B: Regioselectivity (C5 vs. Side Chain vs. C2)

User Question: "I have a methyl group at C4. I used NBS to brominate C5, but I ended up brominating the methyl group (bromomethyl). How do I stop this?"

Technical Analysis: This is a classic competition between Ionic Mechanism (EAS) and Radical Mechanism (Wohl-Ziegler) .

  • Ionic (Desired for Ring): Favored by polar solvents (Acetonitrile, DMF) and absence of light.

  • Radical (Desired for Side Chain): Favored by non-polar solvents (

    
    , Benzene), radical initiators (AIBN, Benzoyl Peroxide), and light/heat.
    

Data Comparison: Solvent Effects on NBS Selectivity

SolventDielectric ConstantDominant MechanismMajor Product (with Alkyl-Thiazole)
Carbon Tetrachloride (

)
2.2Radical ChainSide-chain Bromination (

-bromoalkyl)
Benzene 2.3Radical ChainSide-chain Bromination
Acetonitrile (MeCN) 37.5Ionic (Polar)Ring Bromination (C5-Bromo)
DMF 36.7Ionic (Polar)Ring Bromination (C5-Bromo)

The Fix: Switch your solvent to Acetonitrile . Wrap the flask in aluminum foil to exclude light. Do not add AIBN. This forces the NBS to react via the ionic pathway, targeting the C5 position.

Module C: Oxidative Degradation (Ring Opening)

User Question: "My reaction mixture turned into a black tar. NMR suggests the ring has opened. What happened?"

Technical Analysis: Thiazoles are sensitive to oxidative cleavage, particularly under vigorous halogenation conditions. If the reaction generates high concentrations of


 in the presence of oxidants (or excess 

), the sulfur atom can be oxidized (sulfoxide/sulfone formation), destabilizing the aromatic system and leading to ring opening (often forming sulfonate esters or nitriles).

The Fix:

  • Stoichiometry: Strictly limit brominating agent to 1.0–1.05 equivalents.

  • Scavengers: Add a weak base (e.g.,

    
     or solid 
    
    
    
    ) to the reaction mixture to neutralize
    
    
    as it forms, preventing acid-catalyzed degradation.

Validated Protocols

Protocol A: C5-Selective Bromination (The "Clean" Method)

Best for: Substituted thiazoles where C5 is open.

Reagents:

  • Substrate: 4-methylthiazole (or similar)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (

    
    ) [0.1 M concentration]
    
  • Temp:

    
     to 
    
    
    

Step-by-Step:

  • Dissolve the thiazole substrate in dry Acetonitrile.

  • Critical Step: Wrap the reaction vessel in aluminum foil. (Excluding light inhibits the radical pathway).

  • Add NBS portion-wise over 15 minutes.

  • Stir at room temperature. Monitor by TLC/LCMS.

    • Note: If reaction is sluggish, warm to

      
      .
      
  • Workup: Dilute with water. Extract with Ethyl Acetate.[2] Wash organic layer with saturated

    
     (to quench trace 
    
    
    
    ) and brine.
  • Yield Expectation: 85-95% C5-bromo product.

Protocol B: C2-Bromination via Sandmeyer (The Indirect Route)

Best for: Installing Br at the difficult C2 position. Prerequisite: Requires 2-aminothiazole precursor.

Reagents:

  • Substrate: 2-aminothiazole derivative[1][3][4][5][6]

  • Reagent: Copper(II) Bromide (

    
    ) (1.5 equiv)
    
  • Reagent: tert-Butyl Nitrite (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Suspend

    
     in dry Acetonitrile at 
    
    
    
    .
  • Add

    
     dropwise. The mixture will darken.
    
  • Add the 2-aminothiazole substrate portion-wise.

  • Allow to warm to room temperature (nitrogen gas evolution will occur—ensure venting).

  • Heat to

    
     for 1 hour to ensure completion.
    
  • Workup: Quench with 20% aqueous

    
     (to complex copper). Extract with EtOAc.[2]
    
  • Mechanism: Formation of diazonium salt followed by radical/cationic substitution of

    
     with 
    
    
    
    .

Mechanistic Visualization

Understanding the competition between pathways is critical for troubleshooting.

ReactionPathways cluster_Ionic Ionic Pathway (Polar Solvent/Dark) cluster_Radical Radical Pathway (Non-polar/Light/Heat) Thiazole Thiazole Substrate Bromonium Bromonium/Active Br+ Thiazole->Bromonium Allyl_Radical Side-Chain Radical Thiazole->Allyl_Radical NBS NBS Reagent NBS->Bromonium Br_Radical Br• Radical NBS->Br_Radical SigmaComplex Sigma Complex (C5) Bromonium->SigmaComplex C5_Product C5-Bromo Thiazole (Target) SigmaComplex->C5_Product Br_Radical->Allyl_Radical SideChain_Product Alpha-Bromo Alkyl (Impurity) Allyl_Radical->SideChain_Product

Figure 2: Competition between Ionic (C5-selective) and Radical (Side-chain) pathways.

References

  • Regioselectivity & Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming C5 preference for EAS).
  • Sandmeyer Reaction on Thiazoles

    • Original Protocol: Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles. Proceedings of the Indian Academy of Sciences.
    • Modern Copper-Mediated: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.[5] NIH/PubMed Central. Available at: [Link]

  • NBS Bromination Selectivity

    • Radical vs Ionic: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.
    • Aqueous/Green Methods:[2] One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles. NIH/PubMed Central. Available at: [Link]

  • Oxidative Ring Opening

    • Oxidative ring-opening of benzothiazole derivatives.[6][7] Canadian Journal of Chemistry.[7] Available at: [Link]

Sources

Stability and storage conditions for 5-Bromo-2-(pyrrolidin-1-YL)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols Compound CAS: 933696-74-3[1]

Introduction: The Stability Paradox

5-Bromo-2-(pyrrolidin-1-yl)thiazole is a specialized heterocyclic building block often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond at the 5-position.[1] However, its structural advantages create a stability paradox: the electron-donating pyrrolidine ring at the 2-position significantly activates the thiazole core, making it susceptible to oxidative degradation and hydrolysis, particularly in solution.

This guide moves beyond standard "store at -20°C" advice. It integrates specific findings on the instability of 2-aminothiazole derivatives to prevent the common "silent failure" of experiments where the compound degrades before it reacts.

Part 1: Storage & Stability (The Core Directive)

Q: Why does this compound degrade even when stored in the fridge? A: Standard refrigeration (4°C) is often insufficient for long-term storage of electron-rich aminothiazoles.[1] The pyrrolidine moiety increases the electron density of the thiazole ring, making it prone to oxidation and dimerization. Literature indicates that related 2-(pyrrolidin-1-yl)thiazole derivatives can show significant decomposition after just two days at 25°C [1].[1][2]

Protocol 1: Long-Term Storage (Solid State)

  • Temperature: -20°C is mandatory for storage exceeding 48 hours.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] The compound is hygroscopic; moisture accelerates hydrolysis of the C-Br bond.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photolytic debromination.[1]

Protocol 2: Handling Stock Solutions

  • The "Freshness" Rule: Never store stock solutions (DMSO/Ethanol) for more than 24 hours, even at -20°C.[1]

  • The DMSO Trap: While soluble in DMSO, 2-aminothiazoles are known to undergo spontaneous chemical decomposition in DMSO at room temperature, forming dimers and oxidative byproducts [2].

  • Visual Indicator: A color shift from off-white/pale yellow to dark orange/brown indicates significant degradation (oxidation/polymerization).[1]

Part 2: Solubility & Reconstitution Troubleshooting

Q: My compound precipitated when I added water to my DMSO stock. Why? A: This is a "crash-out" event caused by high lipophilicity (LogP ~2.9).[1] 5-Bromo-2-(pyrrolidin-1-yl)thiazole is hydrophobic.[1] Rapid addition of aqueous buffer shocks the equilibrium.

Troubleshooting Table: Solubility Limits

SolventSolubility RatingStability in SolventApplication Note
DMSO High (>20 mg/mL)Low (<24 hours) Use for immediate assays only.[1]
Ethanol ModerateModeratePreferred for LC-MS prep.[1]
Water InsolubleStable (if suspended)Requires surfactant (e.g., Tween 80).[1]
DCM HighHighBest for synthetic transfers.[1]

Correct Reconstitution Workflow (Step-by-Step):

  • Weighing: Weigh the solid quickly to minimize exposure to ambient humidity.[1]

  • Primary Solvent: Dissolve fully in 100% DMSO (anhydrous). Vortex for 30 seconds.[1]

  • Dilution: If aqueous dilution is required, add the DMSO stock into the buffer dropwise while vortexing (never add buffer to the stock).

  • Usage: Use within 4 hours. Discard remainder.

Part 3: Advanced Troubleshooting (Q&A)

Q: I see an extra peak in my LC-MS after leaving the sample overnight. Is it an impurity? A: Likely not an initial impurity, but a degradation product.[1]

  • Scenario: You dissolved the compound in DMSO and ran the LC-MS the next day.

  • Mechanism: In DMSO, 2-aminothiazoles can form dimers (M+M) or oxidized sulfoxides.[1]

  • Solution: Re-run the LC-MS with a freshly prepared sample in Acetonitrile/Water immediately after dissolution.

Q: Can I use this compound for a Suzuki coupling in water/alcohol mixtures? A: Yes, but the order of addition matters.

  • Risk: Heating the compound in basic aqueous media (common in Suzuki conditions) before the catalyst engages can lead to hydrolysis of the bromine.

  • Fix: Add the catalyst (Pd) and ligand before heating.[1] Ensure the reaction mixture is degassed to prevent oxidative homocoupling of the thiazole.

Part 4: Visualizing the Logic
Diagram 1: Storage & Handling Decision Tree

This workflow ensures you apply the correct storage method based on your experimental timeline.

StorageProtocol Start Received 5-Bromo-2-(pyrrolidin-1-yl)thiazole StateCheck Is it Solid or Solution? Start->StateCheck SolidPath Solid State StateCheck->SolidPath SolutionPath In Solution (DMSO/MeOH) StateCheck->SolutionPath Duration Storage Duration? SolidPath->Duration SolventCheck Solvent Type? SolutionPath->SolventCheck ShortTerm < 48 Hours Duration->ShortTerm LongTerm > 48 Hours Duration->LongTerm Fridge Store at 4°C (Desiccator) ShortTerm->Fridge Freezer Store at -20°C (Inert Gas + Dark) LongTerm->Freezer DMSORisk DMSO/DMF SolventCheck->DMSORisk OrganicRisk DCM/Ethanol SolventCheck->OrganicRisk Immediate USE IMMEDIATELY (Do not store >12h) DMSORisk->Immediate High Oxidation Risk StableSol Stable for ~24-48h at -20°C OrganicRisk->StableSol

Caption: Decision logic for maximizing compound integrity based on physical state and solvent choice.

Diagram 2: Reconstitution & Crash-Out Prevention

A guide to solubilizing the compound without precipitation.

SolubilityWorkflow Step1 Weigh Solid (Avoid Humidity) Step2 Dissolve in 100% Anhydrous DMSO Step1->Step2 Step3 Vortex to Clear Solution Step2->Step3 Decision Target Concentration? Step3->Decision HighConc High (>10mM) Use Direct Decision->HighConc LowConc Low (<1mM) Aqueous Dilution Decision->LowConc CriticalStep CRITICAL: Add DMSO to Buffer (Dropwise + Vortex) LowConc->CriticalStep Failure Precipitation Risk (Cloudy Solution) LowConc->Failure Buffer added to Stock Success Stable Assay Solution (Use <4h) CriticalStep->Success Correct Method

Caption: Step-by-step reconstitution workflow to prevent precipitation (crash-out) in aqueous buffers.

Part 5: References & Authority
  • Belveren, S., et al. (2017).[1][2] "Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks..." Tetrahedron, 73(45), 6718-6727.[1] (Highlighted the specific time/temperature sensitivity of this scaffold).

  • Weldon, C., et al. (2020).[1] "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution..." ChemMedChem, 15(20).[1] (Documented the decomposition of 2-aminothiazoles in DMSO).

  • PubChem Compound Summary. "5-Bromo-2-(1-pyrrolidinyl)thiazole (CAS 933696-74-3)."[1]

Sources

Troubleshooting guide for 2-(pyrrolidin-1-yl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Landscape

The 2-(pyrrolidin-1-yl)thiazole scaffold is a privileged motif in medicinal chemistry, appearing in PI3K/HDAC inhibitors and antimycobacterial agents. While the target appears simple, the synthesis is often plagued by three specific failure modes: incomplete conversion due to salt formation , catalyst poisoning (in cross-coupling) , and purification losses due to silica tailing .

This guide provides a root-cause analysis and validated protocols for the two primary synthetic routes:

  • Nucleophilic Aromatic Substitution (SNAr): The industry standard for electron-deficient or neutral thiazoles.

  • Buchwald-Hartwig Amination: The required route for electron-rich (deactivated) thiazoles.

Visual Diagnostic: Select Your Route

Before beginning, use this logic flow to determine the correct synthetic strategy based on your starting material's electronics.

SynthesisDecision Start START: Analyze Thiazole Substrate Electronics Substituents on Thiazole Ring? Start->Electronics EWG Electron Withdrawing (e.g., -CN, -COOR, -NO2) Electronics->EWG Neutral Neutral / None (e.g., 2-bromothiazole) Electronics->Neutral EDG Electron Donating (e.g., -Me, -OMe) Electronics->EDG RouteA ROUTE A: S_NAr (Thermal) Solvent: DMF/DMSO Base: K2CO3 EWG->RouteA Highly Reactive Neutral->RouteA Standard Conditions RouteB ROUTE B: Buchwald-Hartwig Cat: Pd2(dba)3 / Xantphos Base: NaOtBu EDG->RouteB S_NAr Deactivated

Caption: Decision matrix for selecting between thermal displacement (SNAr) and Palladium-catalyzed coupling based on thiazole ring electronics.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Context: This is the preferred route for 2-bromo- or 2-chlorothiazoles. The reaction is driven by the electronegativity of the nitrogen in the thiazole ring, which activates the C-2 position.

Standard Operating Procedure (SOP-101)
  • Substrates: 2-Bromothiazole (1.0 equiv), Pyrrolidine (2.5 equiv).

  • Solvent: DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid Ethanol for difficult substrates as reflux temps (78°C) are often insufficient.

  • Base: K2CO3 (2.0 equiv) OR excess Pyrrolidine.

  • Conditions: 80–100°C, 4–12 hours.

Troubleshooting the SNAr Route
SymptomRoot CauseCorrective Action
Reaction stalls at ~50% conversion Hydrohalic Acid Poisoning. The reaction produces HBr/HCl. If you use only 1 equiv of pyrrolidine, the product acts as a base, forming an unreactive salt.Use Excess Amine: Increase pyrrolidine to 2.5–3.0 equiv. Alternatively, add an inorganic base scavenger like K2CO3 or Cs2CO3.
Starting material remains untouched Deactivated Ring. If the thiazole has a 4-Methyl or 5-Methyl group, the ring is electron-rich, raising the activation energy for nucleophilic attack.Switch to Route B (Buchwald) or switch leaving group from -Cl to -Br or -I. 2-Chlorothiazoles are significantly less reactive than 2-bromothiazoles.
"Black Tar" formation Thermal Decomposition/Polymerization. Excessive heat (>120°C) in DMF can cause solvent decomposition (forming dimethylamine) or pyrrolidine oxidation.Lower Temp / Change Solvent: Reduce temp to 80°C. Switch solvent to anhydrous Acetonitrile (reflux) or Toluene (if using Buchwald conditions).
Product is water-soluble Amine Protonation. The product is a tertiary amine. In acidic or neutral aqueous washes, it may protonate and stay in the aqueous layer.pH Adjustment: Ensure the aqueous layer is pH > 10 (using NaOH) before extracting with EtOAc or DCM.

Module 2: Buchwald-Hartwig Amination (Advanced)

Context: When the thiazole ring is electron-rich (e.g., 2-chloro-4-methylthiazole), thermal displacement fails. Palladium catalysis is required to lower the energy barrier.

Key Protocol Parameters
  • Catalyst: Pd2(dba)3 (2-5 mol%) is robust.

  • Ligand: Xantphos or BINAP (Chelating phosphines are crucial to prevent catalyst poisoning by the thiazole sulfur).

  • Base: NaOtBu (Sodium tert-butoxide). Critical: Weak bases like carbonate often fail here.

  • Solvent: Toluene or Dioxane (anhydrous).

FAQ: Catalysis Failure Modes

Q: My reaction turns black immediately and yields no product. Why? A: This is "Palladium Black" precipitation. It indicates the ligand failed to stabilize the Pd(0) species.

  • Fix: Ensure the Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate). Switch to Xantphos , which has a wide bite angle ideal for reductive elimination in C-N bond formation [1].

Q: Can I use 2-aminothiazole and couple it with 1,4-dibromobutane instead? A: Yes, but it is operationally difficult. Alkylation of 2-aminothiazole often results in mixtures of N-alkylation (desired) and ring nitrogen alkylation (undesired imino-thiazoline formation) due to ambient tautomerism. The coupling of 2-halothiazole + pyrrolidine is significantly more regioselective.

Module 3: Purification & Isolation Logic

The Problem: 2-(Pyrrolidin-1-yl)thiazoles are basic amines. They interact strongly with the acidic silanols on silica gel, leading to streaking/tailing and yield loss.

Purification Workflow

WorkupLogic Crude Crude Reaction Mixture AcidWash 1. Dissolve in EtOAc 2. Wash with 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Impurities/Non-basic SM) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Basify Basify Aq. Layer (pH > 12 with NaOH) AqLayer->Basify Extract Extract w/ DCM Dry & Concentrate Basify->Extract Column Column Chromatography DCM:MeOH + 1% Et3N Extract->Column

Caption: Acid-Base extraction strategy to remove non-basic impurities before chromatography.

Critical Purification Tips
  • The "Amine Additive": Always add 1% Triethylamine (Et3N) or 1% NH4OH to your chromatography eluent (e.g., 95:5 DCM:MeOH + 1% Et3N). This blocks silica active sites and tightens the spot [2].

  • DCM vs. EtOAc: Thiazole amines are highly soluble in Dichloromethane (DCM). Use DCM for extraction; EtOAc may not recover the product efficiently from the aqueous phase.

  • Recrystallization: If the product is a solid, avoid columns entirely. Many 2-aminothiazoles recrystallize well from hot Ethanol/Water mixtures.

References

  • Buchwald-Hartwig Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Chromatography of Amines: "Purification of Amines: Troubleshooting Flash Column Chromatography." University of Rochester Chemistry Dept.

  • Thiazole Synthesis Overview: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry.

  • SNAr Reactivity: "Reactivity of 2-halothiazoles in nucleophilic substitution." BenchChem Protocols.

Technical Support Center: Scaling Up 5-Bromo-2-(pyrrolidin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the production of 5-Bromo-2-(pyrrolidin-1-yl)thiazole requires moving beyond simple milligram-scale medicinal chemistry protocols.[1][2][3] This scaffold is a critical electrophile for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations in drug discovery.[1][2][3]

At scale (>100g to kg), the primary challenges shift from "getting the compound" to exotherm control , regioselectivity , and avoiding chromatographic purification .[1][3] This guide addresses these specific engineering and chemical hurdles.

Module 1: Synthetic Route Selection

We evaluate two primary routes. For scale-up, Route B (Nucleophilic Displacement) is generally preferred over Route A due to safety profiles regarding elemental bromine handling, despite the higher cost of the starting material.[1][3]

Comparative Workflow Analysis

G cluster_0 Route A: Linear (Legacy) cluster_1 Route B: Convergent (Preferred) A1 2-Aminothiazole Derivatives A2 Bromination (NBS or Br2) A1->A2 A3 Target Product (Risk: Over-bromination) A2->A3 Decision Scale > 500g? A3->Decision B1 2,5-Dibromothiazole B2 SnAr Displacement (Pyrrolidine) B1->B2 B3 Target Product (High Regioselectivity) B2->B3 B3->Decision Route B Preferred\n(Safety/Purity) Route B Preferred (Safety/Purity) Decision->Route B Preferred\n(Safety/Purity) Yes

Figure 1: Strategic comparison of synthetic pathways. Route B is recommended for large-scale batches to minimize hazardous waste and safety risks.[1][2]

Module 2: Critical Process Parameters (CPPs) & Troubleshooting

This section addresses specific failure modes reported by our users during scale-up attempts.

Issue 1: Runaway Exotherm During Addition

Context: In Route B (


), the reaction between pyrrolidine and 2,5-dibromothiazole is highly exothermic.
  • User Question: "I added pyrrolidine to the reaction vessel at room temperature, and the temperature spiked by 40°C, causing solvent boil-off. How do I control this?"

  • Expert Diagnosis: Pyrrolidine acts as both a nucleophile and a base.[1][2][3] The reaction kinetics are second-order.[1][2][3] Adding neat amine to a concentrated electrophile solution creates a localized "hot spot" that accelerates the rate exponentially.[3]

  • Solution:

    • Dilution: Dilute pyrrolidine in the reaction solvent (e.g., THF or Acetonitrile) (1:1 v/v) before addition.

    • Dosing Control: Use a dropping funnel or peristaltic pump.[1][2][3] Maintain internal temperature

      
       during addition.
      
    • Heat Sink: Use an active chiller, not just an ice bath, as ice baths lose efficiency as the ice melts during long additions.[1][3]

Issue 2: Regioselectivity & Impurity Formation

Context: 2,5-Dibromothiazole has two electrophilic sites.

  • User Question: "I am seeing ~10% of a byproduct by HPLC. Is this the 5-substituted isomer?"

  • Expert Diagnosis: It is likely the 2,5-bis(pyrrolidin-1-yl)thiazole (double substitution) or unreacted starting material.[1][2][3] The C2 position is significantly more electrophilic than C5 due to the adjacent nitrogen (similar to pyridine chemistry), so C5-monosubstitution is rare under mild conditions. However, excess heat or excess pyrrolidine drives C5 substitution.[1][3]

  • Solution:

    • Stoichiometry: strictly limit pyrrolidine to 2.05 - 2.1 equivalents . (2.0 eq are required: 1 eq for substitution, 1 eq to scavenge the HBr generated).

    • Temperature: Do not reflux. The reaction usually proceeds at

      
      .[1][2][3] Higher temperatures promote C5 displacement.[2][3]
      
Issue 3: Oil Formation / Crystallization Failure

Context: The product often isolates as a viscous oil or low-melting solid.[1][2][3]

  • User Question: "My product is an oil. I cannot filter it, and column chromatography is too expensive for this 200g batch."

  • Expert Diagnosis: The free base of 5-bromo-2-(pyrrolidin-1-yl)thiazole has a low melting point.[1][2][3] Small amounts of residual solvent or pyrrolidine prevent lattice formation.[2][3]

  • Solution:

    • Salt Formation: Convert the product to the Hydrochloride (HCl) or Oxalate salt .[3]

    • Protocol: Dissolve the crude oil in EtOAc. Add 1.05 eq of 4M HCl in Dioxane dropwise.[2][3] The salt will precipitate immediately as a white, filterable solid.[3] This also purifies the compound, as impurities often remain in the mother liquor.[3]

Module 3: Detailed Experimental Protocol (Route B)

Objective: Synthesis of 100g of 5-Bromo-2-(pyrrolidin-1-yl)thiazole via


.

Reagents:

  • 2,5-Dibromothiazole (1.0 eq, MW 242.92)[1][3]

  • Pyrrolidine (2.1 eq, MW 71.12)[1][3]

  • Potassium Carbonate (

    
    ) (1.5 eq, optional auxiliary base to reduce pyrrolidine usage)[1][3]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[2][3]

Step-by-Step Procedure:

  • Setup: Charge a 2L 3-neck round-bottom flask with 2,5-Dibromothiazole (100g, 0.41 mol) and Acetonitrile (800 mL) . Equip with a mechanical stirrer, internal temperature probe, and reflux condenser.[1][3]

  • Cooling: Cool the solution to

    
     using a chiller.
    
  • Addition: Add Pyrrolidine (61.4g, 0.86 mol) dropwise over 60 minutes.

    • Checkpoint: Ensure internal temperature does not exceed

      
      .[1][2][3]
      
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ). Stir for 4-6 hours.
    
    • IPC (In-Process Control):[1][2][3] Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[2][3] Target: <2% Starting Material.

  • Quench & Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of MeCN.

    • Add Water (500 mL) and extract with Ethyl Acetate (2 x 400 mL) .

    • Note: If using

      
      , filter the inorganic solids before concentration.[1][3]
      
  • Purification (Crystallization):

    • Wash the organic layer with Brine, dry over

      
      , and concentrate to a yellow oil.[1][3]
      
    • Crystallization: Dissolve oil in minimum hot Ethanol (

      
      ). Cool slowly to 
      
      
      
      . If oiling occurs, seed with a pure crystal or switch to HCl salt formation (see Troubleshooting Issue 3).
Data Summary Table
ParameterSpecificationReason
Appearance Off-white to yellow solidDark color indicates oxidation of pyrrolidine.[1][2][3]
Yield 85 - 92%Losses usually occur during mother liquor separation.[1][2][3]
Purity (HPLC) > 98% a/aCritical for subsequent cross-coupling steps.[2][3]
Regioisomer < 0.5%C5-substituted isomer is difficult to remove later.[1][2][3]

Module 4: Work-up Logic & Safety

Handling large volumes of halogenated heterocycles requires strict adherence to safety protocols.[2][3]

Work-up Decision Tree

Workup Start Crude Reaction Mixture Step1 Evaporate Solvent (Reduce Volume) Start->Step1 Step2 Add Water + EtOAc Step1->Step2 Check Emulsion? Step2->Check Sol1 Add Brine or Filter through Celite Check->Sol1 Yes Sep Phase Separation Check->Sep No Sol1->Sep Org Organic Phase (Product) Sep->Org Aq Aqueous Phase (Salts/HBr) Sep->Aq

Figure 2: Standard work-up flow to minimize emulsion formation and product loss.

Safety Hazards (GHS Classification)
  • 2,5-Dibromothiazole: Acute Tox. 4 (Oral), Skin Irrit. 2.[1][2][3]

  • Pyrrolidine: Flammable Liquid 2, Skin Corr.[1][3] 1A (Causes severe burns).[2][3] Handle only in a fume hood.

  • 5-Bromo-2-(pyrrolidin-1-yl)thiazole: Warning.[1][2][3] H302 (Harmful if swallowed), H315 (Causes skin irritation).[2][3]

References

  • PubChem. (n.d.).[2][3] 5-Bromo-2-(pyrrolidin-1-yl)thiazole (Compound). National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][1][3]

  • Bunnett, J. F. (1951).[1][2][3] Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412.[1][3] (Foundational text on

    
     mechanism and activation of heteroocycles).
    
  • Mitchell, D., & Koenig, T. M. (1995).[1][3] N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. (Supports the viability of Route A if displacement is not selected).[3]

  • World Intellectual Property Organization. (2007).[2][3] WO2007137962A1 - Thiazole derivatives.[1][2][3] (Patent identifying the utility of 5-bromo-thiazol-2-yl scaffolds in drug development). [Link][2][3]

Sources

How to improve the solubility of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Solubility of Thiazole-Based Compounds

Introduction: The Thiazole Paradox

As researchers, we often turn to the thiazole ring for its bioisosteric utility and metabolic stability. However, its physicochemical profile presents a distinct "solubility paradox." The thiazole ring itself is aromatic and planar, contributing to high lattice energy (high melting point) and moderate lipophilicity (LogP). Crucially, the nitrogen atom is weakly basic (pKa ~2.5), rendering standard salt formation strategies with weak counter-ions ineffective.

This guide moves beyond generic advice, offering a targeted technical roadmap to solubilize thiazole derivatives without compromising biological potency.

Part 1: Molecular Design (The "Source" Fix)

Q: My thiazole lead has a LogP > 4.0 and poor aqueous solubility. How can I modify the core without losing potency?

A: High lipophilicity in thiazoles is often driven by the "grease" attached to the C2 and C4/C5 positions. You must lower the LogP while maintaining the pharmacophore.

  • Strategy 1: The "Escape from Flatland": Thiazoles promote planar stacking, which increases crystal lattice energy (making the solid hard to break apart). Introduce sp3-hybridized centers (e.g., converting a phenyl substituent to a saturated heterocycle like piperidine or morpholine) to disrupt this planarity. This lowers the melting point (

    
    ), which directly correlates with increased solubility according to the General Solubility Equation (GSE).[1]
    
  • Strategy 2: Polarity Injection: Introduce polar groups at the C2 position. If your SAR tolerates it, replace a hydrophobic alkyl group with an amine, alcohol, or a solubilizing tail (e.g., N-methylpiperazine).

  • Strategy 3: Scaffold Hopping: If the thiazole nitrogen is not a critical hydrogen bond acceptor, consider isosteres like oxazole (more water-soluble) or imidazole (higher pKa, easier salt formation), though this alters the electronic profile significantly.

Q: I tried making a hydrochloride salt, but it hydrolyzes or disproportionates in water. Why?

A: This is a classic thiazole issue. The conjugate acid of thiazole has a pKa of ~2.5.[2]

  • The Mechanism: For a salt to be stable in water, the

    
     (pKa of base - pKa of acid) generally needs to be > 2-3. Since thiazole is such a weak base, even strong acids like HCl may form salts that are hygroscopic or unstable in solution, leading to the "free base" precipitating out (disproportionation).
    
  • The Fix:

    • Switch to Super-Strong Acids: Try sulfonic acids (Methanesulfonic, Toluenesulfonic) which have lower pKa values than HCl, potentially forming a tighter ion pair.

    • Abandon Salts for Cocrystals: If the pKa is < 3.0, salt formation is risky. Screen for cocrystals using conformers like fumaric acid, succinic acid, or resorcinol. These rely on hydrogen bonding networks rather than proton transfer.

Part 2: Formulation Strategies (The "Delivery" Fix)

Q: My compound is soluble in DMSO but crashes out immediately upon dilution into aqueous media. How do I fix this?

A: This "crash-out" phenomenon suggests your compound is essentially water-insoluble and you are operating in a metastable supersaturated state.

  • Immediate Triage: Stop using pure DMSO stocks for biological assays if possible. The DMSO creates a "solvent drag" that artificially solubilizes the compound until the water ratio becomes too high.

  • Solution: Cyclodextrin Complexation: Thiazoles fit well into the hydrophobic cavity of

    
    -Cyclodextrins (e.g., HP-
    
    
    
    -CD or SBE-
    
    
    -CD). The aromatic ring sequesters inside the torus, while the hydrophilic exterior interacts with water.
    • Protocol: Prepare a 20% (w/v) HP-

      
      -CD solution in water/buffer. Add your compound in excess. Sonicate for 30 mins, then shake for 24h. Filter and analyze. This often yields a 10-100x solubility increase over buffer alone.
      

Q: Can I use pH adjustment to solubilize my thiazole?

A: Only in specific ranges.

  • Acidic pH: Since the pKa is ~2.5, you would need a pH < 1.5 to fully protonate the thiazole nitrogen and achieve significant solubility enhancement. This is too acidic for most biological assays or IV formulations.

  • Basic pH: Unless you have an acidic substituent (like a carboxylic acid or phenol) elsewhere on the molecule, raising pH will not help and may induce hydrolysis if esters are present.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation in Assay Buffer Compound is a "Brick dust" molecule (High

, Low Solubility).
1. Switch to a pre-formulated stock (e.g., PEG400/Ethanol/Water).2. Use a kinetic solubility protocol (add stock to buffer under stirring).
Hygroscopic Solid Salt formed with a counter-ion that is too weak or mismatched.1. Switch from HCl to Mesylate or Tosylate.2. Revert to free base and use a solid dispersion (HME).
Low Oral Bioavailability Dissolution rate limited (Class II) or Permeability limited (Class III/IV).Class II: Micronize particle size or use lipid-based formulations (SEDDS).Class IV: Structural modification required.
Variable Assay Results Micro-precipitation (invisible to naked eye).Measure solubility using Nephelometry or dynamic light scattering (DLS) to detect nano-aggregates.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Screen (Shake-Flask Method)

Standard for determining equilibrium solubility.

  • Preparation: Weigh 2-5 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target media (e.g., pH 7.4 PBS, pH 1.2 SGF, or 20% HP-
    
    
    
    -CD).
  • Equilibration: Cap tightly. Shake at 37°C (or room temp) for 24 to 48 hours.

    • Tip: Visual check—if all solid dissolves, add more compound until a suspension persists.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF filter (pre-saturated to avoid drug adsorption).
    
  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve prepared in organic solvent (e.g., MeOH).

Protocol B: Salt/Cocrystal Screening for Weak Bases

Tailored for Thiazoles (pKa ~2.5).

  • Acid Selection:

    • Group A (Strong Acids): Methanesulfonic, Toluenesulfonic, Sulfuric (0.5 eq).

    • Group B (Cocrystal Formers): Fumaric, Succinic, Gentisic, Saccharin.

  • Solvent System: Use Acetone, Ethanol, or Isopropanol (avoid water initially to prevent disproportionation).

  • Procedure:

    • Dissolve free base in minimal hot solvent.

    • Add acid/co-former (1:1 molar ratio) dissolved in the same solvent.

    • Cool slowly to 4°C.

    • If no precipitate: Add anti-solvent (Heptane or MTBE).

  • Analysis: Analyze solids by XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to confirm a new phase vs. physical mixture.

Part 5: Visual Decision Guides

Figure 1: Solubility Optimization Decision Tree

ThiazoleSolubility Start Start: Low Solubility Thiazole CheckLogP Check LogP & Tm Start->CheckLogP HighLogP LogP > 3.5 (Lipophilic) CheckLogP->HighLogP High Lipophilicity HighTm Tm > 200°C (Crystal Packing) CheckLogP->HighTm High Lattice Energy ModStructure Structural Mod: Add Polar Groups (C2/C4 Position) HighLogP->ModStructure Chemical Fix Formulation Formulation: Cyclodextrins / SEDDS HighLogP->Formulation Formulation Fix pKaCheck Check pKa HighTm->pKaCheck Physical Fix DisruptPlanar Structural Mod: Disrupt Planarity (sp3 centers) HighTm->DisruptPlanar Chemical Fix SaltScreen Salt Screen: Use Strong Acids (Mesylate/Tosylate) pKaCheck->SaltScreen pKa > 3.0 CoCrystal Cocrystal Screen: (Fumaric/Succinic) pKaCheck->CoCrystal pKa < 3.0

Caption: Decision matrix for selecting chemical vs. formulation strategies based on physicochemical properties.

Figure 2: Formulation Development Workflow

FormulationWorkflow Compound Thiazole Lead PreForm Pre-Formulation (Solubility/Stability) Compound->PreForm Route Route of Admin? PreForm->Route IV IV / Parenteral Route->IV Oral Oral Delivery Route->Oral pHAdj pH Adjustment (Limited utility) IV->pHAdj Cosolvent Cosolvents (PEG400 / EtOH) IV->Cosolvent Complex Cyclodextrins (HP-beta-CD) IV->Complex SolidDisp Solid Dispersion (HME / Spray Dry) Oral->SolidDisp Lipid Lipid Formulation (SEDDS) Oral->Lipid Micron Micronization Oral->Micron

Caption: Workflow for selecting the optimal delivery vehicle based on administration route.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Jain, S., et al. (2021). Solubility enhancement opportunities using conventional approaches.[3][4] Ascendia Pharmaceutical Solutions.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews.

  • Serajuddin, A. T. (2007).[6] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Kashyap, A., et al. (2024).[7] A review on thiazole based compounds and its pharmacological activities. Wisdom Library.

Sources

Validation & Comparative

Definitive Structural Validation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structural Elucidation of Thiazole Intermediates Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists

Executive Summary: The Case for Absolute Certainty

In the synthesis of aminothiazole scaffolds—critical pharmacophores in kinase inhibitors and antifungals—regioselectivity is a persistent challenge. Specifically, the bromination of 2-(pyrrolidin-1-yl)thiazole to yield 5-bromo-2-(pyrrolidin-1-yl)thiazole relies on electrophilic aromatic substitution (SEAr). While electronic effects favor the C5 position, variations in temperature, solvent, or reagents can lead to C4-isomers or poly-halogenated byproducts.

This guide compares the industry "workhorse" (NMR) against the "gold standard" (Single Crystal X-Ray Diffraction - SC-XRD). While NMR provides rapid connectivity data, it often fails to definitively distinguish regioisomers in electron-deficient heteroaromatics where proton signals are sparse. SC-XRD is the only method that provides absolute 3D structural confirmation, bond metrics, and packing data essential for downstream structure-activity relationship (SAR) modeling.

Technical Comparison: SC-XRD vs. NMR/MS

The following matrix objectively evaluates the performance of SC-XRD against standard spectroscopic methods for this specific thiazole derivative.

Performance Matrix
FeatureSC-XRD (Crystallography) NMR (

H,

C, NOESY)
HRMS (Mass Spec)
Primary Output Absolute 3D Structure & PackingConnectivity & Electronic EnvironmentMolecular Formula & Mass
Regioisomer Certainty Definitive (Direct visualization of Br at C5)Inferential (Dependent on C4-H chemical shift)None (Isomers have identical mass)
Data Acquisition Time Hours to Days (Crystal growth dependent)MinutesSeconds
Sample Recovery Non-destructive (Crystal remains)Non-destructiveDestructive
Structural Insight Bond lengths (Å), Torsion angles (°)J-coupling (Hz), Through-space (NOE)Fragmentation patterns
Ambiguity Risk < 1% (if

< 5%)
Moderate (Solvent shifts can obscure C4-H)High (Cannot distinguish 4-Br vs 5-Br)
The "Silent Proton" Problem in NMR

For 5-bromo-2-(pyrrolidin-1-yl)thiazole , the introduction of bromine at C5 removes the C5-proton. This leaves only one aromatic proton (at C4) on the thiazole ring.

  • The Ambiguity: In

    
    H NMR, a singlet appears. Without a reference standard for the C4-isomer, confirming the bromine is at C5 (vs. C4) relies purely on chemical shift prediction, which can be inaccurate due to the shielding effect of the pyrrolidine ring.
    
  • The X-Ray Advantage: SC-XRD does not rely on protons. It maps electron density, clearly showing the heavy Bromine atom attached to C5 with a characteristic bond length.

Validation Workflow

The following diagram illustrates the decision logic and experimental workflow for validating the structure.

ValidationWorkflow Start Crude Product (Bromination of 2-pyrrolidinylthiazole) TLC_MS Initial Check (TLC & LC-MS) Start->TLC_MS Purification Flash Chromatography TLC_MS->Purification NMR_Check 1H NMR Analysis Purification->NMR_Check Decision Is Regiochemistry Unambiguous? NMR_Check->Decision NMR_Pass Proceed to Next Step (High Risk of Isomer Error) Decision->NMR_Pass Yes (Rare) Crystallization Crystal Growth (Vapor Diffusion) Decision->Crystallization No / Need Certainty Data_Collection SC-XRD Data Collection (Mo or Cu Source) Crystallization->Data_Collection Refinement Structure Refinement (SHELXL / Olex2) Data_Collection->Refinement Validation Final Validation (Br at C5 confirmed) Refinement->Validation

Figure 1: Strategic workflow for structural validation. The diamond node highlights the critical decision point where NMR ambiguity necessitates Crystallography.

Experimental Protocols

A. Crystal Growth: Vapor Diffusion Method

To obtain X-ray quality crystals of 5-bromo-2-(pyrrolidin-1-yl)thiazole, the Vapor Diffusion technique is superior to simple evaporation, as it allows for slower, more ordered lattice formation.

Reagents:

  • Solvent (Good): Dichloromethane (DCM) or Ethyl Acetate.

  • Anti-solvent (Poor): n-Hexane or Pentane.

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the purified compound in a minimal amount (0.5–1.0 mL) of DCM in a small inner vial (GC vial size). Ensure the solution is clear and particle-free (filter if necessary).

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Anti-solvent Addition: Carefully add 3–5 mL of n-Hexane to the outer vial. Do not allow the hexane to spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. The volatile DCM will slowly diffuse out, and hexane will diffuse in, gradually lowering solubility.

  • Observation: Store at room temperature (20°C) or 4°C. Prismatic crystals should form within 24–72 hours.

B. Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a MiTeGen loop using cryo-oil.

  • Temperature: Collect data at 100 K (using a nitrogen stream) to reduce thermal motion (atomic displacement parameters) and improve resolution.

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred to minimize absorption effects from the heavy Bromine atom, though modern software corrects well for Cu-K
    
    
    .

Data Interpretation: The "Smoking Gun" Metrics

When the structure is solved, specific geometric parameters serve as the self-validating evidence of the correct structure.

Key Bond Metric Comparison

The following table compares "Expected" values (derived from the Cambridge Structural Database, CSD) with typical "Observed" values for a valid 5-bromo-2-aminothiazole structure.

ParameterBondExpected Range (CSD)*Significance
C-Br Length C(5)-Br1.86 – 1.90 Å Confirms covalent bonding of Br at C5. A C-H bond would be invisible to X-ray at this resolution, but Br is electron-dense.
C-N Length C(2)-N(pyr)1.32 – 1.35 Å Shorter than a single bond (1.47 Å), indicating significant double-bond character due to resonance between the pyrrolidine lone pair and the thiazole ring.
Geometry N(pyr)Planar (Sum of angles

360°)
The nitrogen atom of the pyrrolidine should be

hybridized (planar), not pyramidal, confirming conjugation with the thiazole.

*Expected ranges based on CSD averages for 2-amino-5-bromothiazoles [1].

Visualizing the Resonance

The crystallography will likely reveal that the pyrrolidine ring is coplanar (or nearly coplanar) with the thiazole ring. This structural insight explains the reduced nucleophilicity of the pyrrolidine nitrogen—a critical factor if this molecule is used in further coupling reactions.

Resonance N_LonePair Pyrrolidine N (Lone Pair) Thiazole_Ring Thiazole Ring (Electron Sink) N_LonePair->Thiazole_Ring Donation (Resonance) Br_Atom Bromine (C5) Thiazole_Ring->Br_Atom Inductive Withdrawal

Figure 2: Electronic interaction map. The X-ray structure validates this pathway by showing C2-N bond shortening.

Conclusion

While NMR remains the daily tool for reaction monitoring, SC-XRD is the requisite method for the structural validation of 5-bromo-2-(pyrrolidin-1-yl)thiazole . The ambiguity of proton-sparse heteroaromatics makes spectroscopic assignment risky. By obtaining a crystal structure, researchers validate not just the regiochemistry (Br at C5), but also the electronic state (conjugation) of the molecule, providing a solid foundation for subsequent drug development steps.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Bragg, W. L. (1913). The Diffraction of Short Electromagnetic Waves by a Crystal. Proceedings of the Cambridge Philosophical Society, 17, 43–57.
  • Holo, H. (2019). Crystal structure and Hirshfeld surface analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide. IUCrData, 4(4), x190466. [Link] (Analogous structure for bond length comparison).

  • PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole (CID 45787555).[3] National Library of Medicine. [Link]

Sources

Comparative SAR Guide: 2-(Pyrrolidin-1-yl)thiazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Primary Application: Histamine H


 Receptor (H

R) Antagonism/Inverse Agonism Therapeutic Focus: CNS Disorders (Narcolepsy, ADHD, Cognitive Deficits)
Executive Summary & Scaffold Analysis

The 2-(pyrrolidin-1-yl)thiazole moiety represents a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) modulation. Unlike flexible open-chain amines, the pyrrolidine ring provides conformational restriction of the basic nitrogen, while the thiazole core serves as a bioisostere for imidazole—eliminating the CYP450 inhibition liabilities often associated with the latter.

This guide objectively compares the 2-(pyrrolidin-1-yl)thiazole scaffold against its primary alternatives: the Piperidine analog (expanded ring) and the Open-Chain (Diethylamine) analog.

Why This Scaffold?
  • Basicity (

    
     ~8.5–9.5):  The pyrrolidine nitrogen is sufficiently basic to form a critical salt bridge with Aspartic Acid (Asp3.32) in the H
    
    
    
    R binding pocket.
  • Lipophilic Ligand Efficiency (LLE): The compact size of the pyrrolidine ring often yields superior LLE compared to bulkier piperidine analogs.

  • Metabolic Stability: While susceptible to

    
    -oxidation, it generally offers better stability than open-chain diethylamines which undergo rapid N-dealkylation.
    
Biological Mechanism: H R Inverse Agonism[1]

The primary utility of this scaffold is blocking the constitutive activity of the Histamine H


 Receptor. H

R is a presynaptic autoreceptor; its activation inhibits the release of histamine, acetylcholine, and norepinephrine. Therefore, antagonists (or inverse agonists) enhance wakefulness and cognition.

H3R_Pathway Agonist Endogenous Histamine H3R H3 Receptor (GPCR) Agonist->H3R Activates Gio G_i/o Protein H3R->Gio Couples to AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine/ACh/NE) cAMP->Release Promotes Scaffold 2-(Pyrrolidin-1-yl)thiazole (Inverse Agonist) Scaffold->H3R Stabilizes Inactive State (Blocks Gi coupling)

Figure 1: Mechanism of Action. The scaffold acts as an inverse agonist, preventing


 coupling and thereby restoring cAMP levels and neurotransmitter release.
Structure-Activity Relationship (SAR) Deep Dive

The SAR of this molecule is tripartite. Below is a comparative analysis of the "Head Group" (Zone 1), which is the defining feature of this guide.

Zone 1: The Basic Head Group (Comparison)
FeaturePyrrolidine (5-membered) Piperidine (6-membered) Diethylamine (Open)
Conformation Rigid (Envelope) . Locks the N-lone pair vector for optimal H-bonding.Semi-Rigid (Chair) . Bulkier; introduces steric clashes in narrow pockets.Flexible . High entropic penalty upon binding.
Selectivity High H

R Specificity
. Fits the narrow orthosteric site.
Dual Affinity . Often binds Sigma-1 (

) receptors or hERG channels (cardiac risk).
Low . Promiscuous binding to other aminergic GPCRs.
Metabolic Risk Moderate.[1] Susceptible to lactam formation (

-oxidation).
Moderate/High.[2] Susceptible to oxidation and ring opening.High. Rapid N-dealkylation.
Potency (

)
< 10 nM (Typical for optimized leads).< 20 nM (Comparable, but lower LLE).> 100 nM (Generally weaker).

Expert Insight: While piperidine analogs are often equipotent at H


R, they frequently introduce off-target activity at the Sigma-1 receptor  [1]. If your goal is a pure H

antagonist, the pyrrolidine ring is statistically safer. If "polypharmacology" (treating pain + cognitive deficit) is the goal, the piperidine ring is the superior choice.
Zone 2: The Thiazole Core

The 2-position attachment of the nitrogen is critical.

  • Thiazole vs. Oxazole: Thiazole sulfur is more lipophilic and less electronegative than oxygen, improving brain penetration (Blood-Brain Barrier permeability).

  • Thiazole vs. Pyridine: The 5-membered thiazole ring introduces a distinct bond angle that orients the "Tail" (Zone 3) differently than a 6-membered pyridine, often resulting in a "bent" conformation preferred by H

    
    R.
    
Comparative Experimental Data

The following table summarizes the inhibitory constants (


) of 2-aminothiazole derivatives against the human H

Receptor, derived from radioligand binding assays ([

H]-N-

-methylhistamine displacement).

Table 1: Influence of the Basic Head Group on H


R Affinity 
Compound IDBasic Head Group (R1)Linker/Tail (R2)

(nM)
Selectivity Note
A-1 (Focus) Pyrrolidin-1-yl 4-(4-chlorophenyl)4.2 ± 0.5 High H

selectivity.
A-2Piperidin-1-yl4-(4-chlorophenyl)8.1 ± 1.2increased Sigma-1 affinity.
A-3Diethylamino4-(4-chlorophenyl)125.0 ± 15Low potency (entropic penalty).
A-4Morpholin-4-yl4-(4-chlorophenyl)> 1000Loss of basicity (

too low).
B-1 (Optimized) 2-Methylpyrrolidin-1-yl 4-(4-chlorophenyl)1.8 ± 0.3 Methyl group locks conformation further.

Data synthesized from trends in Lazewska et al. [2] and broad SAR literature.

Synthesis Protocol: The Hantzsch Thiazole Method[4][5][6]

To validate this SAR, you must synthesize the core scaffold. The Hantzsch Thiazole Synthesis is the industry standard for generating 2-aminothiazoles.

Protocol:

  • Reagents: Thiourea derivative (1.0 eq),

    
    -bromoacetophenone derivative (1.0 eq), Ethanol (solvent).
    
  • Procedure:

    • Dissolve the specific pyrrolidine-1-carbothioamide in absolute ethanol.

    • Add the

      
      -bromo ketone dropwise at room temperature.
      
    • Reflux for 2–4 hours (monitor by TLC).

    • Cool to precipitate the hydrobromide salt or neutralize with

      
       to isolate the free base.
      

Expert Caution: 2-(pyrrolidin-1-yl)thiazoles can be temperature sensitive .[3] Some derivatives show decomposition if stored at room temperature for >48 hours [3]. Store purified compounds at -20°C under argon.

Synthesis_Workflow Pyrrolidine Pyrrolidine Thiourea N-acyl Thiourea Intermediate Pyrrolidine->Thiourea + Isothiocyanate Isothiocyanate Benzoyl Isothiocyanate Hydrolysis Base Hydrolysis Thiourea->Hydrolysis Thioamide Pyrrolidine-1- carbothioamide Hydrolysis->Thioamide Cyclization Hantzsch Cyclization (EtOH, Reflux) Thioamide->Cyclization + HaloKetone HaloKetone Alpha-Bromo Ketone HaloKetone->Cyclization Product 2-(Pyrrolidin-1-yl) thiazole Cyclization->Product

Figure 2: Synthetic route via modified Hantzsch cyclization.

Expert Recommendations
  • Metabolic Blocking: The pyrrolidine ring is a metabolic hotspot. To improve half-life (

    
    ), consider adding a fluorine  atom or a methyl  group to the 2-position of the pyrrolidine ring (Compound B-1 in Table 1). This blocks 
    
    
    
    -oxidation without destroying H
    
    
    R binding.
  • Assay Validation: When testing these compounds, always use Thioperamide or Pitolisant as positive controls in your binding assay to normalize

    
     values across batches.
    
  • Solubility: These analogs are lipophilic. For biological assays, dissolve in 100% DMSO to create a stock, then dilute to <1% DMSO for the final assay buffer to prevent receptor denaturation.

References
  • G. Latacz, et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 2022.[4] Link

  • D. Łażewska, et al. "Novel naphthyloxy derivatives – potent histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 2018.[5] Link

  • M. D'Agostino, et al. "Synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks." Tetrahedron, 2017.[6] Link[6]

  • R. Guryn, et al. "Synthesis and Preliminary Pharmacological Investigation of Thiazole-Type Histamine H3-Receptor Antagonists." Medicinal Chemistry, 2017.[2][3][5] Link

Sources

Comparative Efficacy Guide: Thiazole Derivatives vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot to Thiazoles

In the context of escalating antimicrobial resistance (AMR), standard antibiotic classes (fluoroquinolones,


-lactams) face diminishing efficacy due to target site mutations (e.g., gyrA mutations) and efflux pump overexpression. Thiazole derivatives have emerged as a superior alternative scaffold. Unlike traditional antibiotics that often target the catalytic domain of DNA gyrase A, recent thiazole derivatives target the ATP-binding pocket of the GyrB subunit .[1]

This guide provides a technical comparison of thiazole efficacy versus standard antibiotics, supported by experimental data, mechanistic insights, and validated protocols for replication.

Mechanistic Divergence: Why Thiazoles Outperform

To understand efficacy, we must analyze the target interaction. Standard fluoroquinolones (e.g., Ciprofloxacin) stabilize the DNA-Gyrase cleavage complex. Resistance arises when the gyrA subunit mutates.[1] Thiazole derivatives circumvent this by targeting the gyrB subunit, which is structurally conserved and essential for the ATPase activity required for DNA supercoiling.[1]

Mechanism of Action Flowchart

The following diagram illustrates the distinct inhibitory pathways of Thiazoles vs. Ciprofloxacin.

Mechanism_Comparison Bacterial_DNA Bacterial DNA Replication Gyrase DNA Gyrase Holoenzyme (A2B2 Heterotetramer) Bacterial_DNA->Gyrase Requires GyrA GyrA Subunit (DNA Cleavage/Reunion) Gyrase->GyrA GyrB GyrB Subunit (ATP Hydrolysis) Gyrase->GyrB Resistance Resistance Mechanism: GyrA Mutation (S83L) GyrA->Resistance High Mutation Frequency Stasis Replication Fork Arrest (Bacteriostasis/Cidal) GyrB->Stasis Energy Starvation Cipro Standard Antibiotic (Ciprofloxacin) Cipro->GyrA Targets DNA-Enzyme Complex Thiazole Thiazole Derivative (GyrB ATPase Inhibitor) Thiazole->GyrB Competes with ATP Resistance->Stasis Ineffective Inhibition

Figure 1: Mechanistic differentiation showing Thiazole targeting of the conserved GyrB ATP-binding pocket, bypassing GyrA-mediated resistance common in fluoroquinolones.

Comparative Efficacy Data

The following data aggregates recent experimental findings comparing novel thiazole derivatives against standard-of-care antibiotics.

Table 1: MIC Comparison against Multidrug-Resistant Strains

Data synthesized from recent high-impact studies (2021-2024).

Compound ClassSpecific DerivativeTarget StrainMIC (µM)Reference DrugRef MIC (µM)Fold Improvement
Thiazolidine-Cipro Hybrid Compound 3lS. aureus (ATCC 6538)0.22 Ciprofloxacin5.4925x
Thiazolidine-Cipro Hybrid Compound 3aMRSA (AUMC 261)0.005 Ciprofloxacin>10.0>2000x
Benzothiazole Compound 16cS. aureus25.0 Ampicillin>64.0>2.5x
Benzothiazole Compound 107bS. cerevisiae1.6 Ampicillin>64.040x
Aminothiazole Compound 4bS. typhimurium25-50 Streptomycin25-50Equipotent

Key Insight: The hybridization of thiazolidinone rings with fluoroquinolone backbones (e.g., Compound 3l) creates a "dual-action" pharmacophore. While the fluoroquinolone moiety attempts to bind GyrA, the thiazole ring creates additional hydrogen bonding within the GyrB pocket, restoring efficacy even in strains with mutated GyrA.

Structure-Activity Relationship (SAR) Analysis

To design effective thiazole derivatives, researchers must adhere to specific structural requirements validated by the data above.

  • Position 2 Substitution (The Anchor):

    • Requirement: An amine or hydrazone linker at Position 2 is critical.

    • Causality: This group acts as a Hydrogen Bond Donor (HBD) to Asp73 in the GyrB active site.

  • Position 4/5 Substitution (The Hydrophobic Clamp):

    • Requirement: Aromatic rings (phenyl, naphthyl) with electron-withdrawing groups (Cl, NO₂, F).

    • Causality: These groups enhance lipophilicity (LogP) for cell wall penetration and facilitate

      
      -
      
      
      
      stacking interactions with Tyr109 .
  • The Thiazole Core (The Scaffold):

    • Requirement: The Sulfur atom must remain unoxidized.

    • Causality: The lone pairs on the Nitrogen and Sulfur atoms are essential for orienting the molecule within the ATP-binding cleft.

Experimental Protocol: Self-Validating Evaluation System

To objectively compare a new thiazole derivative against a standard antibiotic, use this standardized workflow. This protocol ensures that observed efficacy is due to antimicrobial activity and not solvent toxicity or experimental error.

Workflow Visualization

Experimental_Protocol Start Synthesis (Hantzsch Method) Purify Purification (Recrystallization) Start->Purify Stock Stock Solution (DMSO < 1%) Purify->Stock MIC_Assay Broth Microdilution (CLSI M07-A10) Stock->MIC_Assay Validation Selectivity Index (CC50 / MIC) MIC_Assay->Validation If MIC < 10 µg/mL Control_Pos Positive Control (Ciprofloxacin) Control_Pos->MIC_Assay Control_Neg Negative Control (Sterile Broth) Control_Neg->MIC_Assay

Figure 2: Validated workflow from synthesis to toxicity screening. Note the critical checkpoint at DMSO concentration to prevent false positives.

Detailed Protocol: Broth Microdilution Assay (CLSI Standards)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Thiazole Derivative X vs. Ciprofloxacin.

  • Preparation of Inoculum:

    • Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Validation Step: Dilute 1:100 to achieve final assay concentration of

      
       CFU/mL. Failure to dilute results in an inoculum effect that artificially raises MIC.
      
  • Compound Dilution:

    • Dissolve Thiazole derivative in 100% DMSO.

    • Perform serial 2-fold dilutions in MHB across a 96-well plate.

    • Critical Constraint: Final DMSO concentration in the well must be

      
      . Higher DMSO levels are toxic to bacteria and invalidate the comparison.
      
  • Incubation & Readout:

    • Incubate at 37°C for 16–20 hours.

    • Endpoint Definition: The MIC is the lowest concentration showing no visible turbidity .

    • Verification: Add 20 µL of Resazurin dye (0.01%). A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacteria. Blue = Effective Inhibition.

  • Cytotoxicity Counter-Screen (Selectivity Index):

    • Run an MTT assay on HEK293 (human kidney) cells using the same concentrations.

    • Calculate Selectivity Index (

      
      ).
      
    • Standard: An efficacious drug candidate should have an SI > 10.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021).[1][2]

  • Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Scientific Reports. (2021).

  • Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Chemical Reviews. (2023).[3]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. (2020).

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents. Molecules. (2023).

Sources

Cytotoxicity Evaluation of New Thiazole-Based Pyrrolidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of novel thiazole-based pyrrolidine derivatives, a class of hybrid pharmacophores designed to overcome the limitations of traditional chemotherapeutics. By fusing the lipophilic, electron-withdrawing nature of the thiazole ring (essential for biological target binding) with the pharmacokinetic stability of the pyrrolidine scaffold , these derivatives demonstrate enhanced selectivity against carcinoma cell lines (e.g., MCF-7, HCT-116) compared to standard agents like Doxorubicin.

This document serves as a comparative analysis and procedural handbook for researchers assessing these compounds via cytotoxicity assays (MTT) and mechanistic validation (Flow Cytometry).[1]

Structural Rationale: The Thiazole-Pyrrolidine Advantage

The clinical failure of many potent cytotoxic agents often stems from poor solubility or lack of selectivity (low Selectivity Index). The thiazole-pyrrolidine hybrid strategy addresses these specific bottlenecks:

  • Thiazole Moiety (The Warhead): Acts as a bioisostere of the imidazole ring, facilitating hydrogen bonding and π-π stacking with biological targets such as tubulin or receptor tyrosine kinases (VEGFR/EGFR) .

  • Pyrrolidine Ring (The Carrier): Improves water solubility and metabolic stability, reducing the rapid clearance often seen with pure thiazole compounds.

Mechanism of Action (Pathway Visualization)

These hybrids typically function as dual-action inhibitors , targeting tubulin polymerization while simultaneously triggering the intrinsic apoptotic pathway.

G Compound Thiazole-Pyrrolidine Hybrid Target1 Tubulin (Colchicine Site) Compound->Target1 Target2 VEGFR-2 / EGFR Kinase Domain Compound->Target2 Signal1 Microtubule Destabilization Target1->Signal1 Signal2 PI3K/Akt Pathway Inhibition Target2->Signal2 Checkpoint G2/M Phase Arrest Signal1->Checkpoint Apoptosis Caspase 3/7 Activation Signal2->Apoptosis Checkpoint->Apoptosis Outcome Programmed Cell Death Apoptosis->Outcome

Figure 1: Dual-mechanism pathway where the hybrid molecule disrupts microtubule dynamics and kinase signaling, converging on apoptotic cell death.[1]

Comparative Performance Analysis

The following data synthesizes performance metrics of representative Thiazole-Pyrrolidine (TP) derivatives against the Standard of Care (SoC), Doxorubicin.

Key Metric Definitions
  • IC50 (µM): Concentration required to inhibit 50% of cell growth.[1][2] Lower is more potent.[1]

  • Selectivity Index (SI):

    
    . An SI > 3.0 indicates a highly selective drug with a wider therapeutic window.[1]
    
Data Comparison Table
FeatureThiazole-Pyrrolidine Hybrid (TP-4)*Doxorubicin (Standard Control)Interpretation
Potency (MCF-7 Breast Cancer) 1.21 ± 0.15 µM 0.98 ± 0.10 µMComparable potency to SoC.
Potency (HCT-116 Colon Cancer) 2.45 ± 0.30 µM 1.50 ± 0.20 µMSlightly lower potency, but effective.
Toxicity (VERO Normal Cells) > 50.0 µM 4.20 ± 0.50 µMCRITICAL DIFFERENCE.
Selectivity Index (SI) > 41.3 ~ 4.3Hybrid is significantly safer for normal tissue.[1]
Solubility (LogP) 2.8 (Moderate) 1.3 (Hydrophilic)Hybrid penetrates membranes efficiently.[1]
Mechanism Tubulin + VEGFR InhibitionDNA IntercalationHybrid targets specific proteins, not just DNA.

*Data represents synthesized averages from recent high-impact studies on thiazole-pyrrolidine scaffolds [1][2].

Expert Insight: While Doxorubicin exhibits slightly higher raw potency (lower IC50), its toxicity to normal cells (VERO line) is a major clinical limitation.[1] The TP-4 hybrid demonstrates a "Safety-First" profile, maintaining cytotoxic efficacy while drastically reducing off-target damage.

Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following standardized protocols. These workflows include critical "Stop/Go" checkpoints to ensure data integrity.

A. MTT Cytotoxicity Assay (Optimized)

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to insoluble formazan.[3]

Workflow Diagram:

MTT_Workflow Seed Seed Cells (5x10^3 / well) Incubate1 Adhesion (24h @ 37°C) Seed->Incubate1 Treat Add Compounds (Serial Dilution) Incubate1->Treat Incubate2 Exposure (48h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Solubilize Dissolve Formazan (DMSO) AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Step-by-step MTT assay workflow for high-throughput screening.[1][3]

Detailed Protocol:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Validation: Check confluence under a microscope after 24h.[1] It should be ~40-50% before treatment.[1]

  • Treatment: Add the thiazole-pyrrolidine derivative at concentrations ranging from 0.1 to 100 µM.

    • Control: Include DMSO vehicle control (< 0.5% v/v) and Doxorubicin (positive control).[1]

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[1]

  • Measurement: Read OD at 570 nm (reference 630 nm).

Troubleshooting (Causality):

  • Issue: High background in blank wells.[1]

  • Cause: Phenol red interference or protein precipitation.[1]

  • Fix: Use phenol-red free media or subtract blank absorbance rigorously [3].[1]

B. Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To confirm if the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) rather than uncontrolled necrosis.

  • Staining: Harvest treated cells and wash with PBS.[1] Resuspend in Binding Buffer.[1]

  • Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).[1]

  • Flow Cytometry Analysis:

    • Q1 (Annexin- / PI+): Necrotic cells (membrane rupture).[1]

    • Q2 (Annexin+ / PI+): Late Apoptosis.[1]

    • Q3 (Annexin- / PI-): Viable cells.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine flip).[1]

Expected Result for Thiazole Hybrids: A significant shift from Q3 to Q4/Q2 indicates successful apoptotic induction, a hallmark of effective anticancer agents [4].

References

  • Structure-Activity Relationship of Thiazole-Pyrrolidine Hybrids Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses the SAR and anticancer activity of pyrrolidine derivatives. URL:[Link]

  • Thiazole Derivatives as Anticancer Agents: Mechanisms and SAR Source: Bentham Science / PubMed Context:[1] Comprehensive review of thiazole derivatives inducing apoptosis and disturbing tubulin assembly.[4] URL:[Link]

  • Selectivity Index (SI) Calculation and Significance Source: MDPI Context: Methodology for calculating SI to determine drug safety profiles. URL:[Link][1]

Sources

Comparative In Silico Profiling of Thiazole Scaffolds: Docking Scores & Binding Dynamics Across Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Advantage

In the landscape of medicinal chemistry, the thiazole ring acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its high aromaticity, ability to form hydrogen bonds (via the nitrogen acceptor and sulfur


-hole interactions), and metabolic stability make it a cornerstone in drug design.

This guide provides an objective, data-driven comparison of thiazole analogs against three critical enzyme targets: EGFR Kinase (Oncology), DNA Gyrase (Antimicrobial), and Acetylcholinesterase (Neurodegenerative). We synthesize experimental docking scores with mechanistic insights to validate the therapeutic potential of these derivatives.

Methodological Framework: The In Silico Pipeline

To ensure reproducibility and scientific integrity, the data presented herein is derived from standardized molecular docking protocols (primarily AutoDock Vina and Schrödinger Glide). The workflow below illustrates the critical checkpoints required for a self-validating computational experiment.

Figure 1: Validated Molecular Docking Workflow

DockingWorkflow Start Target Selection (PDB Crystal Structure) Prep Protein Preparation (Remove Water, Add Polar H, Gasteiger Charges) Start->Prep Grid Grid Box Generation (Centered on Co-crystallized Ligand) Start->Grid Docking Docking Algorithm (Lamarckian GA / Vina Scoring) Prep->Docking Ligand Ligand Preparation (MMFF94 Minimization, Torsion Tree) Ligand->Docking Grid->Docking Validation Validation Step (Re-dock Native Ligand: RMSD < 2.0 Å) Docking->Validation Validation->Grid Fail (RMSD > 2.0 Å) Analysis Interaction Profiling (H-Bonds, Pi-Cation, Hydrophobic) Validation->Analysis Pass

Caption: Standardized workflow ensuring high-fidelity docking results. The validation step (RMSD < 2.0 Å) is critical for establishing protocol trustworthiness.

Case Study I: EGFR Kinase Inhibitors (Oncology)

Target: Epidermal Growth Factor Receptor (EGFR) Clinical Relevance: Non-Small Cell Lung Cancer (NSCLC) Standard of Care: Erlotinib, Osimertinib

Thiazole derivatives frequently target the ATP-binding pocket of the EGFR kinase domain. Recent studies highlight that thiazole-fused quinazolines and thiazolyl-pyrazolines can outperform standard inhibitors by exploiting specific hydrophobic pockets (Leu694, Leu820) and forming key hydrogen bonds with Met769 .

Comparative Data: Thiazole Analogs vs. Standards
Compound ClassLead AnalogDocking Score (kcal/mol)Reference StandardStandard Score (kcal/mol)Key InteractionsSource
Thiazolyl-Pyrazoline Compound 7g-11.14 Erlotinib-10.86H-bond: Met769; Hydrophobic: Leu694[1]
Quinazoline-Thiazole Compound 4i-9.10 *Osimertinib-8.21H-bond: Cys781, Gly857, Thr903[2]
Thiadiazole-Amine Compound SP33-9.80 Erlotinib-7.50H-bond: Met793; Pi-Alkyl: Lys745[3]

*Note: Scores normalized to Vina scale where applicable. Lower negative values indicate stronger binding affinity.

Mechanistic Insight: The superior performance of Compound 4i is attributed to its ability to form a "pincer" interaction with Cys781 and Thr903 , stabilizing the active conformation more effectively than the mono-dentate interaction typical of first-generation inhibitors.

Case Study II: DNA Gyrase B Inhibitors (Antimicrobial)

Target: Bacterial DNA Gyrase (Subunit B)[1][2][3] Clinical Relevance: Multi-Drug Resistant (MDR) Bacterial Infections Standard of Care: Novobiocin, Ciprofloxacin

Thiazoles are designed to compete with ATP at the ATPase active site of the GyrB subunit. The sulfur atom often engages in


-hole bonding with nucleophilic residues, enhancing affinity beyond simple steric fit.
Comparative Data: Thiazole Analogs vs. Standards
Compound ClassLead AnalogDocking Score (kcal/mol)Target OrganismKey ResiduesSource
Thiazole-Hydrazone Compound T2-9.50 E. coliAsp73, Arg76, Thr165[4]
Thiourea-Thiazole Compound 7a-10.77 S. aureusVal43, Asp73, Gly77[5]
Thiadiazole Hybrid Compound T3-8.10 M. tuberculosisAsn558, His560[6]

Critical Analysis: Compound 7a's exceptional score (-10.77 kcal/mol) correlates with in vitro IC50 values (14.59 µM).[1] The docking reveals a critical H-bond network with Asp73 , a conserved residue essential for ATP hydrolysis, suggesting a mechanism of competitive inhibition.

Case Study III: Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)

Target: Acetylcholinesterase (AChE) Clinical Relevance: Alzheimer’s Disease (Symptomatic relief) Standard of Care: Donepezil, Tacrine

Dual-binding site inhibitors (targeting both Catalytic Anionic Site [CAS] and Peripheral Anionic Site [PAS]) are the gold standard. Thiazole scaffolds often act as linkers or core units that allow the molecule to span the active site gorge.

Comparative Data: Thiazole Analogs vs. Standards
Compound ClassLead AnalogDocking Score (kcal/mol)Reference StandardStandard Score (kcal/mol)IC50 (µM)Source
Thiazoloindazole Tl45b-12.40 Donepezil-11.200.071[7]
Pyrazoline-Thiazole Compound 3g-10.20 Tacrine-9.800.338[8]
Thiazolylhydrazone Compound 2i-11.50 Donepezil-11.100.028[9]
Figure 2: Dual-Site Binding Mechanism (AChE)

AChE_Binding cluster_ligand Thiazole-Hybrid Ligand PAS Peripheral Anionic Site (Trp286, Tyr72) Gorge Active Site Gorge (Aromatic Lining) CAS Catalytic Anionic Site (Trp86, Glu202) Thiazole Thiazole Core (Pi-Pi Stacking) Thiazole->CAS Pi-Pi Stacking with Trp86 Linker Flexible Linker Linker->Gorge Linker->Thiazole Moiety Terminal Moiety (Aryl Group) Moiety->PAS Hydrophobic Interaction Moiety->Linker

Caption: Schematic of a thiazole hybrid spanning the AChE gorge, interacting simultaneously with the PAS and CAS regions.

Experimental Protocol: Self-Validating Docking System

To replicate the high-fidelity results cited above, use this protocol. It incorporates "Self-Validation" steps to ensure trustworthiness.

Phase 1: Preparation
  • Protein Retrieval: Download crystal structure from RCSB PDB (e.g., PDB ID: 1FGK for EGFR).

  • Clean-up: Use PyMOL to remove water molecules and heteroatoms (except the co-crystallized ligand).

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT). Compute Gasteiger charges. Why? Correct charge distribution is vital for electrostatic energy calculation.

Phase 2: Grid Generation (The "Search Space")
  • Centering: Define the grid box center using the coordinates of the co-crystallized ligand.

  • Dimensions: Set box size to

    
     points with 
    
    
    
    Å spacing.
  • Validation Check: Ensure the entire active site pocket is enclosed.

Phase 3: Docking & Validation (The "Trust" Step)
  • Software: AutoDock Vina 1.2.0 or higher.

  • Exhaustiveness: Set to 32 (default is 8) to increase the probability of finding the global minimum.

  • Control Experiment: Re-dock the extracted co-crystallized ligand into the protein.

    • Pass Criteria: RMSD between the docked pose and the original crystal pose must be < 2.0 Å .

    • If RMSD > 2.0 Å, the protocol is invalid. Re-optimize grid parameters.

Phase 4: Analysis
  • Binding Energy: Select the pose with the lowest affinity energy (most negative kcal/mol).

  • Visual Inspection: Use Discovery Studio Visualizer to map 2D interactions.[4] Look for:

    • Hydrogen Bonds (Distance < 3.5 Å).

    • Pi-Pi Stacking (Centroid distance < 5.0 Å).

References

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment.[5] Dove Press. Link

  • National Institutes of Health (PMC). (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives. NCBI. Link

  • International Journal of Pharmaceutical Sciences. (2023). Designing, In Silico Screening and Molecular Docking Studies of Some Novel Thiadiazole Derivatives Targeting EGFR Kinase. IJPS. Link

  • Hospital Pharma Journal. (2025). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase.[6][7] HPJ. Link

  • National Institutes of Health (PMC). (2022). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives. NCBI. Link

  • MDPI. (2023). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. MDPI. Link

  • National Institutes of Health (PMC). (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors. NCBI. Link

  • ACS Publications. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles. ACS Omega. Link

  • ResearchGate. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents. ResearchGate.[7] Link

Sources

Pharmacokinetic Evaluation of 5-Bromo-2-(pyrrolidin-1-yl)thiazole: A Pre-Clinical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 933696-74-3) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple aminothiazoles, which are often flagged as "toxicophores" due to metabolic bioactivation, this brominated derivative incorporates specific structural modifications designed to enhance metabolic stability and modulate lipophilicity.

This guide provides a technical roadmap for evaluating the pharmacokinetic (PK) profile of this compound. It contrasts the molecule with structural analogs to highlight how the 5-bromo substitution and the pyrrolidine ring synergistically influence Absorption, Distribution, Metabolism, and Excretion (ADME).

Part 1: Physicochemical Profile & In Silico Prediction

Before wet-lab evaluation, the "drug-likeness" of the scaffold must be benchmarked against its closest structural relatives. The presence of the bromine atom at the C5 position is not merely for synthetic utility (e.g., Suzuki coupling); it fundamentally alters the electronic landscape of the thiazole ring.

Comparative Physicochemical Properties

The following table contrasts the target compound with its non-halogenated parent and an acyclic amine analog to illustrate the structural impact.

PropertyTarget: 5-Bromo-2-(pyrrolidin-1-yl)thiazole Analog A: 2-(Pyrrolidin-1-yl)thiazole Analog B: 5-Bromo-2-(diethylamino)thiazole Implication
MW (Da) ~233.1~154.2~235.1Fragment-like (<300 Da); ideal for lead optimization.[1]
cLogP 2.9 (Moderate Lipophilicity)1.4 (Hydrophilic)3.2 (Higher Lipophilicity)Bromine increases lipophilicity, improving membrane permeability but risking solubility issues.[1]
TPSA (Ų) ~44~44~35<140 Ų suggests high passive oral absorption.[1]
H-Bond Donors 000Good permeability; no penalty for desolvation energy.[1]
Metabolic Risk Low (C5 Blocked)High (C5 Open)Moderate (N-dealkylation risk)5-Br blocks the primary oxidation site on the thiazole ring.[1]
Mechanistic Insight: The "Bromine Block" Effect

Thiazoles are electron-deficient heteroaromatics.[1] In unsubstituted 2-aminothiazoles, the C5 position is highly susceptible to CYP450-mediated epoxidation.[1] This unstable epoxide often leads to ring opening, forming reactive thioureas or


-dicarbonyls (toxic metabolites).[1]

Why the Target Excels: The bulky bromine atom at C5 sterically and electronically blocks this oxidation pathway, forcing metabolism to occur on the pyrrolidine ring (typically hydroxylation), which is a safer, "soft" metabolic spot.

Part 2: In Vitro Metabolic Stability (Microsomal Assay)

The definitive test for this scaffold is Microsomal Stability .[1] This assay determines the Intrinsic Clearance (


) and predicts hepatic extraction.[1]
Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of the target versus its unbrominated analog.

MetabolicPathways Compound 5-Bromo-2-(pyrrolidin-1-yl)thiazole StableMet Pyrrolidine Hydroxylation (Phase I - Stable) Compound->StableMet CYP450 (Main Route) Analog 2-(Pyrrolidin-1-yl)thiazole (Unsubstituted) Analog->StableMet Minor Route ToxicMet Thiazole Epoxide -> Ring Opening (Reactive Metabolite) Analog->ToxicMet CYP450 (C5 Oxidation) Glucuronide Glucuronidation (Phase II - Excretion) StableMet->Glucuronide UGT Cellular Adducts Cellular Adducts ToxicMet->Cellular Adducts Covalent Binding

Figure 1: Comparative metabolic pathways.[1] The 5-Bromo substituent protects the thiazole core, shifting metabolism to the safer pyrrolidine ring.

Experimental Protocol: Microsomal Stability

Objective: Determine


 and 

using human liver microsomes (HLM).
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.[2]

    • Dilute to 1 µM working concentration in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).[1]

    • Controls:

      • Positive: Testosterone (High turnover).[1]

      • Negative:[1] Warfarin (Low turnover).[1]

      • No Cofactor: Incubate without NADPH to check for chemical instability.

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately add into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1] Slope =

      
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

Part 3: Permeability Assessment (PAMPA)[1]

Given the cLogP of 2.9, this compound is expected to have high passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the most cost-effective method to validate this before moving to Caco-2 cell lines.[1]

Protocol: PAMPA (Passive Diffusion)

Objective: Measure effective permeability (


).[1]
  • System: Use a 96-well "sandwich" plate (Donor bottom, Acceptor top).

  • Membrane: Coat the PVDF filter of the acceptor plate with 1% Lecithin in Dodecane (mimics lipid bilayer).[1]

  • Donor Solution: Dissolve compound in PBS (pH 7.4) at 10 µM. Add to bottom wells.

  • Acceptor Solution: Add fresh PBS (pH 7.4) to top wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1]

    • Measure UV absorbance (250–400 nm) or analyze via LC-MS/MS for both Donor and Acceptor wells.[1]

  • Data Interpretation:

    • High Permeability:

      
       cm/s (Likely CNS penetrant if not effluxed).[1]
      
    • Low Permeability:

      
       cm/s.[1]
      

Part 4: Comparative Evaluation Workflow

To objectively rank 5-Bromo-2-(pyrrolidin-1-yl)thiazole against alternatives, follow this decision logic.

EvaluationWorkflow Start Start: Scaffold Selection Step1 1. In Silico Screen (LogP, TPSA) Start->Step1 Step2 2. Solubility Assay (PBS, pH 7.4) Step1->Step2 Decision1 Solubility > 50 µM? Step2->Decision1 Step3 3. Microsomal Stability (Human/Rat) Decision1->Step3 Yes ResultC Risk: Poor Solubility (Add Polar Groups) Decision1->ResultC No Decision2 T1/2 > 30 min? Step3->Decision2 Step4 4. PAMPA/Caco-2 (Permeability) Decision2->Step4 Yes ResultB Risk: High Clearance (Modify Pyrrolidine) Decision2->ResultB No ResultA Candidate: Lead-Like (Proceed to PK) Step4->ResultA

Figure 2: Decision tree for evaluating the scaffold. Failure at the Stability stage (Step 3) is the most common bottleneck for aminothiazoles.

Part 5: Conclusion & Recommendations

5-Bromo-2-(pyrrolidin-1-yl)thiazole is a superior pharmacokinetic starting point compared to unsubstituted aminothiazoles due to the metabolic blocking effect of the bromine atom.[1]

  • For Library Design: Use this scaffold if you require a lipophilic core that can cross the Blood-Brain Barrier (BBB), provided the LogP is kept under 3.5 during further substitution.[1]

  • For Lead Optimization: If microsomal stability is still low despite the bromine block, focus on the pyrrolidine ring . Substituting the pyrrolidine with 3,3-difluoropyrrolidine or 2-methylpyrrolidine often blocks the secondary metabolic soft spots, drastically improving half-life (

    
    ).
    

References

  • Dalvie, D. K., et al. (2002).[1] "Metabolism and bioactivation of the thiazole ring in drug discovery." Chemical Research in Toxicology.

    • Context: Establishes the mechanism of thiazole ring opening and the necessity of C5 blocking.
  • Kalgutkar, A. S., et al. (2011).[1] "Metabolism-guided drug design." MedChemComm.

    • Context: Discusses metabolic soft spots in pyrrolidine rings and strategies for stabiliz
  • Di, L., & Kerns, E. H. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier.[1][3][4]

    • Context: Authoritative source for the PAMPA and Microsomal Stability protocols described above.
  • PubChem Compound Summary. (2024). "5-Bromo-2-(pyrrolidin-1-yl)thiazole."[1] National Center for Biotechnology Information.[1]

    • Context: Verification of physicochemical properties (LogP, TPSA) and CAS registry.

Sources

Assessing the Genotoxicity of Bromo-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a hydrogen atom with a halogen is a pivotal strategy for modulating lipophilicity, metabolic stability, and potency. However, bromo-substituted heterocycles present a unique genotoxicological profile compared to their fluoro- and chloro-analogs. While fluorine is often metabolically inert and chlorine occupies an intermediate ground, bromine’s weaker carbon-halogen bond (


 vs. 

) and higher lipophilicity can significantly alter metabolic activation pathways.

This guide provides a comparative technical assessment of the genotoxic potential of bromo-heterocycles. We analyze the mechanistic divergence between bromo-, chloro-, and fluoro-substituents and provide validated protocols for assessing these risks using OECD-compliant assays.

Part 1: The Halogen Effect – Comparative SAR Analysis

The genotoxicity of heterocyclic compounds often hinges on the "softness" of the halogen substituent and its position on the scaffold. The following comparison highlights why bromo-substituted compounds often require more rigorous screening than their analogs.

Table 1: Comparative Genotoxic Risk Profile (Br vs. Cl vs. F)
FeatureFluoro-Analogs Chloro-Analogs Bromo-Analogs Genotoxic Implication
Bond Strength (C-X) High (~485 kJ/mol)Medium (~338 kJ/mol)Low (~276 kJ/mol)Weaker bonds facilitate oxidative dehalogenation, potentially generating reactive radical intermediates.
Leaving Group Ability PoorModerateGoodBromo-alkyl side chains are potent alkylating agents (Ames Positive), often more so than Chloro-analogs.
Lipophilicity (

)
LowMediumHighHigh lipophilicity increases CNS penetration but also non-specific binding and cytotoxicity, confounding in vitro results.
Metabolic Fate Stable; Ring hydroxylationRing hydroxylation or displacementOxidative debromination; Glutathione conjugationBromo-compounds are prone to forming reactive episulfonium ions (if alkyl) or quinone-methides.
Ames Sensitivity LowModerateHigh Salmonella strains TA100 and TA1535 are highly sensitive to the alkylating potential of bromo-compounds.

Critical Insight: In haloacetonitriles and halo-furanones, substituting chlorine with bromine consistently enhances mutagenic potency due to the superior leaving group capacity of bromine, facilitating direct DNA alkylation.

Part 2: Mechanistic Pathways of Genotoxicity

Understanding how bromo-heterocycles damage DNA is essential for selecting the right assay. Unlike direct-acting mutagens, many bromo-heterocycles (e.g., brominated indoles or quinolines) are pro-mutagens requiring metabolic activation.

Mechanism: Oxidative Bioactivation & DNA Adduct Formation

The diagram below illustrates the divergent pathways for a generic bromo-heterocycle. The "Danger Zone" involves CYP450-mediated oxidation leading to reactive epoxides or quinones that covalently bind DNA.

GenotoxPathway Parent Parent Bromo-Heterocycle (Lipophilic) CYP CYP450 Metabolism (Liver S9 Fraction) Parent->CYP Bioactivation Direct Direct Alkylation (If Alkyl-Br present) Parent->Direct Spontaneous Epoxide Epoxide / Arene Oxide (Reactive Intermediate) CYP->Epoxide Debrom Oxidative Debromination CYP->Debrom Adduct DNA Adduct Formation (Genotoxicity) Direct->Adduct Epoxide->Adduct Detox Glutathione (GSH) Conjugation Epoxide->Detox GST Enzyme Debrom->Adduct Quinone Formation Debrom->Detox Excretion Excretion Detox->Excretion

Figure 1: Metabolic fate of bromo-heterocycles. Note that while Glutathione (GSH) is usually detoxifying, in some di-halo compounds, GSH conjugation can form reactive episulfonium ions, paradoxically increasing toxicity.

Part 3: Comparative Assessment Data

The following data summarizes the performance of bromo-substituted compounds versus their chloro-analogs in standard regulatory assays.

Case Study: Halogenated Pyridines and Quinolines
Compound ClassTest SystemBromo-Analog ResultChloro-Analog ResultInterpretation
2-Halo-pyridine Ames (TA100, +S9)Positive (Revertants > 3x control)Weak Positive (Revertants ~2x control)The C-Br bond is more labile, leading to faster formation of reactive metabolites under S9 activation.
Halo-acetonitriles Micronucleus (CHO cells)Clastogenic (High potency)Clastogenic (Moderate potency)Bromo-substitution enhances clastogenicity (chromosomal breaks) compared to chloro-analogs.
3-Halo-furanones Ames (TA100)Mutagenic potency: High Mutagenic potency: High Both are potent, but Br-substitution often results in higher cytotoxicity, masking mutagenicity at high doses.

Part 4: Validated Experimental Protocols

To accurately assess bromo-heterocycles, standard protocols must be adapted to account for their high lipophilicity and specific metabolic requirements.

Workflow: The Tiered Genotoxicity Assessment

Do not jump straight to animal studies. Use this self-validating tiered approach.

TieredWorkflow Tier1 TIER 1: In Silico Prediction (DEREK / SARAH) Check for Structural Alerts Decision1 Alert Found? Tier1->Decision1 Tier2 TIER 2: Ames Test (OECD 471) (5 Strains +/- S9) Detects Gene Mutation Decision2 Ames Positive? Tier2->Decision2 Tier3 TIER 3: In Vitro Micronucleus (OECD 487) (TK6 or CHO Cells) Detects Chromosomal Damage Decision3 MN Positive? Tier3->Decision3 Tier4 TIER 4: In Vivo Follow-up (Comet Assay / Bone Marrow MN) Decision1->Tier2 Yes/No Decision2->Tier3 No Stop Proceed with Caution (De-risk or Abandon) Decision2->Stop Yes Decision3->Tier4 Yes (Clarify Mechanism) Safe Low Genotoxic Concern Decision3->Safe No

Figure 2: Strategic workflow for assessing genotoxicity. Bromo-compounds often trigger Tier 1 alerts for alkylation; Tier 2 confirmation is mandatory.

Protocol A: Modified Ames Test for Lipophilic Bromo-Compounds (OECD 471)

Standard aqueous protocols often fail for bromo-heterocycles due to precipitation.

  • Strain Selection: Use TA100 and TA1535 (sensitive to base-pair substitutions caused by alkylation) and TA98 (frameshifts).

  • Solvent System: Dissolve the bromo-compound in DMSO . If precipitation occurs upon addition to the agar overlay, switch to the "Pre-incubation Method" :

    • Incubate bacteria + test compound + S9 mix for 20-30 minutes at 37°C before adding the top agar.

    • Reasoning: This allows metabolic activation to occur before the compound precipitates in the solid agar matrix.

  • Metabolic Activation (S9): Use Rat Liver S9 (Aroclor or Phenobarbital induced) at a concentration of 10-30% .

    • Note: Bromo-compounds often require higher S9 concentrations (30%) than standard drugs (10%) to drive the oxidative dehalogenation fully.

Protocol B: In Vitro Micronucleus Assay (OECD 487)

Detects clastogenicity (chromosome breakage) common in halogenated compounds.

  • Cell Line: TK6 cells (p53 competent) or CHO cells .

  • Exposure:

    • Short treatment (3-4 h) with and without S9.

    • Long treatment (24 h) without S9.

  • Cytokinesis Block: Add Cytochalasin B (Cyt-B) to arrest cells in binucleated stage.

    • Critical Step: Bromo-compounds can be cytotoxic.[1] Ensure the top dose produces 55% ± 5% cytotoxicity (measured by Replication Index) to avoid false positives driven by apoptosis rather than genotoxicity.

  • Analysis: Score 2,000 binucleated cells per concentration for the presence of micronuclei.

Part 5: Strategic Recommendations

When designing heterocyclic scaffolds, use this decision matrix:

  • If the Bromo-substituent is on an alkyl chain (e.g., bromo-ethyl):

    • Risk: Extremely High (Direct Alkylator).

    • Action: Replace with Fluoro or Trifluoromethyl (-CF3) immediately. The C-F bond is too strong to alkylate DNA under physiological conditions.

  • If the Bromo-substituent is on an aromatic ring (e.g., 3-bromo-quinoline):

    • Risk: Moderate (Metabolic Activation).

    • Action: Perform the Ames Test (Pre-incubation) .

    • Alternative: If positive, switch to Chloro (often reduces metabolic lability) or Cyano (-CN) (isosteric but different metabolic path).

  • If the compound is a lead candidate:

    • Do not rely solely on in silico data. The "soft" nature of bromine is difficult to model accurately in all metabolic contexts. Experimental validation via OECD 471 is non-negotiable.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Galloway, S. M., et al. (1987). Chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary cells: evaluations of 108 chemicals. Environmental and Molecular Mutagenesis.[1][2][3][4][5][6][7] [Link]

  • LaVoie, E. J., et al. (1988). Structure-activity studies on the mutagenicity of quinoline derivatives. Mutagenesis.[1][2][3][4][6] (Provides foundational data on halo-quinoline genotoxicity). [Link]

  • Pang, Y. Y., et al. (2014). Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. (Comparison of Cl vs F vs Br toxicity). [Link]

Sources

Safety Operating Guide

Handling 5-Bromo-2-(pyrrolidin-1-yl)thiazole: A Senior Scientist’s Guide to PPE and Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Universal Precaution" Approach

5-Bromo-2-(pyrrolidin-1-yl)thiazole (CAS: 306936-09-2) is a halogenated heterocyclic intermediate frequently used as a scaffold in kinase inhibitor development. While often classified as an Irritant (H315, H319, H335) , its role as a Novel Chemical Entity (NCE) precursor demands a higher safety standard than generic reagents.

The Critical Insight: Standard Safety Data Sheets (SDS) for such intermediates are often based on predictive modeling rather than in vivo toxicology. As a researcher, you must assume this compound possesses unknown toxicity and potential sensitizing properties due to the reactive bromine handle and the biologically active thiazole ring. This guide outlines a "Defense-in-Depth" strategy, prioritizing barrier integrity during the transition from solid to solution phase.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the specific risks associated with the molecular structure.

Structural FeaturePotential HazardMechanism of Action
Bromine Substituent Skin/Eye Irritation, Alkylating PotentialHalogens on heterocycles can be displaced by nucleophiles (e.g., proteins in skin), potentially leading to sensitization or chemical burns.
Thiazole Ring Biological ActivityThiazoles are pharmacophores; systemic absorption may trigger unintended biological pathways (e.g., enzyme inhibition).
Pyrrolidine Ring Basic/IrritantContributes to the compound's basicity, increasing potential for mucous membrane irritation upon inhalation.

Core Hazard Statements (Inferred/Analogous):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Specifications

Rationale: The transition from solid powder to organic solution represents the highest risk point. Nitrile gloves are sufficient for the solid, but often fail if the compound is dissolved in halogenated solvents (e.g., Dichloromethane).

PPE Selection Matrix
Body AreaPrimary PPESpecificationScientific Rationale
Hand (Solid Handling) Nitrile Gloves Min. 5 mil (0.12 mm) thickness.[5] Powder-free.Provides adequate barrier against dry particulates and incidental moisture.
Hand (Solution Handling) Double Gloving / Laminate Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil)If dissolved in DCM or Chloroform, standard nitrile degrades in <5 mins. Laminate offers >4 hr breakthrough time.
Respiratory Engineering Control (Primary) Fume Hood (Face velocity: 80–100 fpm)PPE (N95/P100) is a last resort. The primary defense against aerosolized thiazoles is proper airflow.
Eye/Face Chemical Goggles ANSI Z87.1 Impact + Splash rated.Safety glasses with side shields are insufficient for powders that can drift behind lenses or solutions that can splash.
Body Lab Coat (Tyvek® or Cotton) Snap closures, tight cuffs.Tyvek is preferred for scale-up (>10g) to prevent dust accumulation on street clothes.

Operational Protocol: A Self-Validating System

This workflow is designed to verify safety before exposure occurs.

Phase 1: Pre-Operational Validation
  • Airflow Check: Verify fume hood flow monitor reads between 80-100 fpm. A piece of tissue taped to the sash should be pulled inward firmly.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.

    • Why? Dry thiazole powders are prone to triboelectric charging. Static can cause the powder to "jump" or aerosolize during transfer, bypassing respiratory protection.

Phase 2: Weighing and Transfer
  • Don PPE: Put on nitrile gloves (double layer if moving to solvent immediately), goggles, and lab coat.

  • The "Deep Reach": Place the balance at least 6 inches back from the hood sash.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Cap Immediately: Seal the reaction vessel before removing it from the balance area.

Phase 3: Solubilization (The High-Risk Moment)

Critical Note: If dissolving in Dichloromethane (DCM) or DMF, standard nitrile gloves offer minimal protection against the solvent-solute carrier effect , where the solvent drags the toxicant through the glove material.

  • Glove Check: If using DCM, wear laminate gloves or change outer nitrile gloves immediately upon any splash.

  • Add Solvent: Add solvent slowly down the side of the vessel to minimize aerosol generation.

Phase 4: Decontamination & Disposal
  • Solids: Wipe balance area with a solvent-dampened Kimwipe (acetone or ethanol). Dispose of the wipe as hazardous solid waste.

  • Liquids: All mother liquors and washings must go to the Halogenated Organic Waste stream. Do not mix with aqueous acids.

  • Doffing: Remove outer gloves first, turning them inside out. Wash hands with soap and water immediately, even if no breach was detected.

Visualizing the Safety Workflow

The following diagram illustrates the hierarchy of controls and decision points for handling this compound.

G start START: Handling 5-Bromo-2-(pyrrolidin-1-yl)thiazole risk_assess Risk Assessment: Is the compound in Solid or Solution phase? start->risk_assess solid_path Solid Phase (Powder) risk_assess->solid_path soln_path Solution Phase (Dissolved) risk_assess->soln_path ppe_solid PPE: Nitrile Gloves (5 mil) + Goggles + Lab Coat solid_path->ppe_solid check_solvent Check Solvent Type soln_path->check_solvent eng_solid Engineering: Fume Hood + Static Control Gun ppe_solid->eng_solid action Perform Weighing / Reaction eng_solid->action halogen_solv Halogenated (DCM/CHCl3) check_solvent->halogen_solv High Permeation Risk std_solv Standard (MeOH/EtOAc) check_solvent->std_solv ppe_special PPE: Laminate Gloves (Silver Shield) OR Double Nitrile (Change <5 mins) halogen_solv->ppe_special ppe_std PPE: Standard Nitrile Gloves std_solv->ppe_std ppe_special->action ppe_std->action disposal Disposal: Halogenated Waste Stream action->disposal

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.

Emergency Response Protocols

Accidental Exposure
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.[2] Soap is essential to remove the lipophilic thiazole.

    • Medical: Seek evaluation if redness persists. Provide the CAS number (306936-09-2) to the physician.

  • Eye Contact:

    • Immediate Action: Flush at eyewash station for minimum 15 minutes . Hold eyelids open.

    • Medical: Ophthalmology consult is mandatory for brominated compound exposure due to potential corneal etching.

Spill Management
  • Small Spill (<5g):

    • Alert nearby personnel.[6]

    • Cover with wet paper towels (to prevent dust) or absorbent pads (for solutions).

    • Wipe up and place in a sealed bag labeled "Hazardous Debris - Thiazole Intermediate."

  • Large Spill (>5g):

    • Evacuate the immediate area.[6]

    • Allow aerosols to settle (15-30 mins) if outside the hood.

    • Don N95/P100 respirator before re-entering for cleanup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves.[4][6][7] United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[8] ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.